Product packaging for 3-(Phenoxymethyl)aniline(Cat. No.:CAS No. 93189-16-3)

3-(Phenoxymethyl)aniline

Cat. No.: B2966447
CAS No.: 93189-16-3
M. Wt: 199.253
InChI Key: FSQPEMRQTZGIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Phenoxymethyl)aniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B2966447 3-(Phenoxymethyl)aniline CAS No. 93189-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPEMRQTZGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93189-16-3
Record name 3-(PHENOXYMETHYL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Phenoxymethyl)aniline is a valuable building block in medicinal chemistry and materials science, possessing a unique combination of a flexible ether linkage and a reactive aniline moiety. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive overview of the synthesis and characterization of this important compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind the chosen synthetic strategies and analytical techniques, offering practical insights grounded in established chemical principles.

I. Strategic Approaches to the Synthesis of this compound

The core structural feature of this compound is the ether bond connecting a phenyl ring to a 3-aminobenzyl group. The Williamson ether synthesis stands out as the most direct and widely applicable method for constructing this linkage. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, typically in the presence of a base.

Two primary retrosynthetic disconnections for this compound via the Williamson ether synthesis are presented below. The choice between these routes often depends on the commercial availability and reactivity of the starting materials.

Retrosynthesis cluster_A Route A cluster_B Route B Target This compound Start_A1 3-Aminobenzyl alcohol Start_A1->Target Williamson Ether Synthesis Start_A2 Phenyl Halide (e.g., Bromobenzene) Start_A2->Target Start_B1 Phenol Start_B1->Target Williamson Ether Synthesis Start_B2 3-(Halomethyl)aniline (e.g., 3-(Bromomethyl)aniline) Start_B2->Target

Figure 1: Retrosynthetic analysis of this compound.

Route A involves the reaction of 3-aminobenzyl alcohol with a phenyl halide. This approach benefits from the commercial availability of 3-aminobenzyl alcohol. However, the nucleophilicity of the benzylic alcohol must be enhanced by a strong base to form the corresponding alkoxide.

Route B utilizes phenol and a 3-(halomethyl)aniline derivative. Phenol is readily deprotonated to the more nucleophilic phenoxide. The key challenge in this route lies in the synthesis or acquisition of the 3-(halomethyl)aniline, which can be prepared from 3-aminobenzyl alcohol.

This guide will provide detailed protocols for both synthetic strategies, allowing researchers to select the most suitable path based on their laboratory resources and expertise.

II. Experimental Protocols

A. Synthesis Route A: From 3-Aminobenzyl Alcohol and Bromobenzene

This route proceeds in a single step from commercially available starting materials. The choice of a strong base and an appropriate solvent is critical to ensure efficient formation of the alkoxide and subsequent nucleophilic substitution.

Route_A_Workflow cluster_prep Reaction Setup cluster_reaction Ether Formation cluster_workup Work-up and Purification Reactants 1. Combine 3-Aminobenzyl alcohol and a suitable solvent (e.g., DMF). Base 2. Add a strong base (e.g., NaH) portion-wise at 0 °C. Reactants->Base Stir 3. Stir to form the alkoxide. Base->Stir Add_Halide 4. Add Bromobenzene. Stir->Add_Halide Heat 5. Heat the reaction mixture (e.g., 80-100 °C). Add_Halide->Heat Monitor 6. Monitor reaction progress by TLC. Heat->Monitor Quench 7. Quench with water. Monitor->Quench Extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify 9. Purify by column chromatography. Extract->Purify

Figure 2: Workflow for the synthesis of this compound via Route A.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Aminobenzyl alcohol123.151.23 g10.0
Sodium Hydride (60% in mineral oil)24.000.44 g11.0
Bromobenzene157.011.73 g (1.16 mL)11.0
Anhydrous Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel for Column Chromatography-As needed-

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) in small portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add bromobenzene (1.73 g, 11.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

B. Synthesis Route B: From Phenol and 3-(Bromomethyl)aniline

This two-step route first involves the preparation of the key intermediate, 3-(bromomethyl)aniline, followed by the Williamson ether synthesis with phenol.

Step 1: Synthesis of 3-(Bromomethyl)aniline from 3-Aminobenzyl Alcohol

Step1_Route_B Start 3-Aminobenzyl Alcohol Intermediate 3-(Bromomethyl)aniline Start->Intermediate Bromination Reagent PBr3 or HBr/H2SO4 Reagent->Intermediate

Figure 3: Synthesis of the key intermediate for Route B.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Aminobenzyl alcohol123.151.23 g10.0
Phosphorus Tribromide (PBr₃)270.691.08 g (0.38 mL)4.0
Anhydrous Dichloromethane (DCM)-30 mL-

Step-by-Step Procedure:

  • Dissolve 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add phosphorus tribromide (1.08 g, 4.0 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(bromomethyl)aniline, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Phenol94.110.94 g10.0
3-(Bromomethyl)aniline (crude from Step 1)186.05~1.86 g~10.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0
Acetone-50 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine phenol (0.94 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

  • Add the crude 3-(bromomethyl)aniline from the previous step to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a brine wash (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Route A.

III. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected results from various analytical techniques.

Characterization cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods NMR NMR Spectroscopy (¹H and ¹³C) IR FTIR Spectroscopy MS Mass Spectrometry HPLC HPLC TLC TLC Product This compound Product->NMR Product->IR Product->MS Product->HPLC Product->TLC

Figure 4: Analytical techniques for the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~3.7 ppm (s, 2H): The benzylic protons (-CH₂-O-).

      • ~5.0 ppm (s, 2H): The amine protons (-NH₂). The chemical shift of these protons can be variable and they may appear as a broad singlet.

      • 6.6-7.4 ppm (m, 9H): The aromatic protons from both the phenoxy and aniline rings. The specific splitting patterns will depend on the substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~70 ppm: The benzylic carbon (-CH₂-O-).

      • ~113-130 ppm: Aromatic carbons.

      • ~147 ppm: The carbon attached to the amino group.

      • ~158 ppm: The carbon of the phenoxy group attached to the ether oxygen.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3350-3450 cm⁻¹ (two bands): N-H stretching of the primary amine.

    • 3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching of the aromatic rings.

    • 1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

    • 1000-1050 cm⁻¹: Symmetric C-O-C stretching of the ether linkage.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Expected Molecular Ion Peak (m/z):

    • [M]⁺ = 199.25

  • Key Fragmentation Pathways:

    • Cleavage of the benzylic C-O bond can lead to fragments corresponding to the phenoxy radical and the 3-aminobenzyl cation.

    • Loss of the aniline moiety is also a possible fragmentation pathway.

D. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or triethylamine to improve peak shape.

    • Detection: UV detection, typically at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

    • A pure sample of this compound should show a single major peak under optimized HPLC conditions.

IV. Conclusion

This guide has detailed two reliable synthetic routes for the preparation of this compound based on the Williamson ether synthesis. By providing a thorough understanding of the underlying chemical principles and detailed experimental protocols, researchers are equipped to synthesize this valuable compound efficiently and safely. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science.

V. References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

  • Biological Magnetic Resonance Bank. (n.d.). Entry bmse012067 for this compound. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257325, 3-(Bromomethyl)aniline. Retrieved from --INVALID-LINK--

A Senior Application Scientist's Guide to 3-(Phenoxymethyl)aniline: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Phenoxymethyl)aniline is a uniquely structured bifunctional organic molecule that serves as a high-value building block for the synthesis of complex chemical entities. Integrating the nucleophilic reactivity of an aniline moiety with the structural and electronic contributions of a phenoxymethyl group, this compound offers a versatile platform for constructing a diverse range of heterocyclic systems and other advanced molecular architectures. This technical guide provides an in-depth exploration of the physicochemical properties, core synthetic applications, and mechanistic rationale for employing this compound in contemporary organic synthesis. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights with established chemical principles, offering detailed protocols and a causal understanding of experimental choices to empower innovation in drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic selection of its starting materials. Anilines are foundational scaffolds, present in a vast array of pharmaceuticals, agrochemicals, and dyes, owing to the versatile reactivity of the amino group.[1][2] The aniline core can act as a potent nucleophile, a directing group for electrophilic aromatic substitution, and a precursor to highly useful diazonium salts.[3][4] However, unsubstituted anilines can present challenges, including over-reactivity and metabolic instability, which can lead to toxicity issues in drug candidates.[5][6]

The strategic incorporation of a phenoxymethyl substituent at the meta-position introduces several advantageous features. The ether linkage is generally stable under a wide range of reaction conditions, and the additional phenyl ring provides a site for further functionalization or can engage in crucial π-stacking interactions within a biological target. The overall structure of this compound thus presents a compelling combination of a reactive handle (the amino group) and a modifiable, sterically significant side chain, making it an ideal candidate for library synthesis and the development of bioactive molecules.[7][8] This guide will elucidate the key transformations where this building block excels, providing both the "how" and the "why" for its successful application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for effective reaction design and process safety. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 93189-16-3[9][10]
Molecular Formula C₁₃H₁₃NO[9][11]
Molecular Weight 199.25 g/mol [9][10]
Appearance Solid[10]
Melting Point 42-44 °C[10]
SMILES C1=CC=C(C=C1)OCC2=CC(=CC=C2)N[12]
InChIKey FSQPEMRQTZGIRF-UHFFFAOYSA-N[12]
Purity (Typical) ≥95%[10]

Note: Data are compiled from publicly available databases and supplier specifications. Always refer to the Certificate of Analysis for lot-specific data.[9]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from the predictable and versatile reactivity of its primary amino group. This section details its application in several fundamental classes of organic reactions, complete with mechanistic rationale and validated protocols.

N-Acylation and N-Sulfonylation: Amide and Sulfonamide Synthesis

The most fundamental transformation of the aniline moiety is its reaction with acylating or sulfonylating agents. The nitrogen lone pair acts as a potent nucleophile, readily attacking the electrophilic carbonyl or sulfonyl center. This reaction is critical for installing protecting groups, modulating the electronic properties of the aromatic ring, or directly forming the core of many bioactive molecules, including enzyme inhibitors and receptor modulators.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of base (e.g., pyridine, triethylamine) is crucial; it serves to neutralize the acid byproduct (e.g., HCl), driving the reaction to completion. In the case of less reactive acylating agents, a catalyst such as DMAP (4-Dimethylaminopyridine) may be employed to form a more reactive intermediate. The phenoxymethyl group is inert under these conditions, making the reaction highly chemoselective.

Experimental Protocol: Synthesis of N-(3-(phenoxymethyl)phenyl)acetamide

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Cyclization Reactions: Gateway to Bioactive Heterocycles

A primary application of aniline derivatives in medicinal chemistry is the construction of nitrogen-containing heterocycles. This compound is an excellent precursor for scaffolds such as quinolines, quinoxalines, and benzodiazepines, which are privileged structures in drug discovery.

Causality in Experimental Design: The synthesis of quinoxaline derivatives, for example, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-diamine itself, it can be readily transformed into derivatives that are. More directly, it can be used to synthesize substituted quinoxalinones. For instance, reaction with an α-keto ester can lead to the formation of a quinoxalin-2-one core, a scaffold found in numerous bioactive compounds.[7] The reaction is typically performed in an alcohol solvent under reflux to facilitate both the initial imine formation and the subsequent intramolecular cyclization/dehydration.

Experimental Protocol: Synthesis of a 3-(Phenoxymethyl)quinoxalin-2-one Derivative

(Based on synthetic strategies for similar scaffolds[7])

  • Reagents & Setup: To a solution of a suitable o-phenylenediamine precursor (1.0 eq) in ethanol, add 3-phenoxy-pyruvic acid ethyl ester (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography (silica gel, using a gradient of hexanes/ethyl acetate) to afford the pure quinoxalin-2-one product.

The following diagram illustrates the general synthetic utility of this compound.

G cluster_reactions Core Synthetic Transformations cluster_products Resulting Scaffolds main This compound acylation N-Acylation / N-Sulfonylation main->acylation RCOCl, Base cyclization Condensation & Cyclization main->cyclization 1,2-Dicarbonyls, Heat diazotization Diazotization main->diazotization NaNO₂, HCl, 0-5 °C amides Amides & Sulfonamides acylation->amides heterocycles Quinoxalines, Quinolines, etc. cyclization->heterocycles sandmeyer Azo Dyes, Aryl Halides (via Sandmeyer) diazotization->sandmeyer

Caption: Synthetic pathways originating from this compound.

Diazotization and Sandmeyer Reactions

The conversion of the primary amino group of aniline to a diazonium salt is a cornerstone of aromatic chemistry. This transformation converts the amino group into an excellent leaving group (N₂ gas), enabling a wide range of subsequent substitutions that are otherwise difficult to achieve.

Mechanistic Rationale: The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The resulting diazonium salt is a versatile intermediate. In the Sandmeyer reaction, it is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. This provides a powerful method for installing functional groups that are not easily accessible through direct electrophilic aromatic substitution.

The following workflow outlines the key steps in this process.

G start This compound step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ step1->intermediate step2 Sandmeyer Reaction (e.g., CuBr) intermediate->step2 product 3-Bromo-1-(phenoxymethyl)benzene step2->product

Caption: Diazotization and Sandmeyer reaction workflow.

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate care. Aniline-based compounds are generally toxic and can be absorbed through the skin.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

  • Hazards: Classified as an irritant and potentially harmful/toxic if swallowed, in contact with skin, or if inhaled.[10] May cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use. [14]

Conclusion and Future Outlook

This compound stands out as a strategically valuable building block in organic synthesis. Its bifunctional nature allows for the selective and predictable functionalization of the amino group while retaining the phenoxymethyl moiety for structural diversity and potential secondary interactions. The synthetic routes detailed in this guide—from simple amide formations to the construction of complex heterocyclic cores—demonstrate its broad applicability.

Looking forward, the use of this compound is poised to grow, particularly in the fields of medicinal chemistry and materials science. Its application in diversity-oriented synthesis can accelerate the discovery of new bioactive leads. Furthermore, advanced synthetic methods, such as C-H activation or photoredox catalysis, could unlock novel transformations of this scaffold, further expanding the chemical space accessible from this versatile and powerful starting material.[15][16]

References

An In-depth Technical Guide on the Biological Activity of Phenoxymethylaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylaniline represents a versatile chemical scaffold with emerging interest in medicinal chemistry. The positional isomerism of the phenoxymethyl group on the aniline ring—ortho (2-), meta (3-), and para (4-)—can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by this isomerism, with a focus on antimicrobial, anticancer, and neuroprotective activities. While direct comparative studies on all three isomers are limited, this document synthesizes available data on individual isomers and related structures to offer insights into their differential biological profiles. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research and development in this area.

Introduction: The Significance of Isomerism in Drug Discovery

In the realm of drug design and development, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological activity. Positional isomers, such as the ortho-, meta-, and para-substituted phenoxymethylanilines, can exhibit remarkably different biological effects due to variations in their electronic distribution, steric hindrance, and ability to interact with biological targets. Understanding these nuanced differences is paramount for the rational design of potent and selective therapeutic agents. The phenoxymethylaniline core, combining an aniline moiety with a phenoxy group via a methylene linker, presents an intriguing scaffold for exploring the impact of positional isomerism on a spectrum of biological activities.

Synthesis of Phenoxymethylaniline Isomers

The synthesis of ortho-, meta-, and para-phenoxymethylaniline isomers is a crucial first step in their biological evaluation. A common synthetic route involves the reaction of the corresponding aminophenol isomer with benzyl chloride in the presence of a base.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of phenoxymethylaniline isomers is outlined below. This protocol can be adapted for each specific isomer.

Step 1: O-Alkylation of Aminophenol

  • Dissolve the respective aminophenol isomer (2-aminophenol, 3-aminophenol, or 4-aminophenol) in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.

  • To the stirred suspension, add benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure phenoxymethylaniline isomer.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents like acetone and acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic hydroxyl group.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, which is more acidic than the amino group, thus favoring O-alkylation over N-alkylation.

  • Purification: Column chromatography is essential to separate the desired O-alkylated product from any potential N-alkylated byproducts and unreacted starting materials, ensuring the purity of the final compound for biological testing.

Comparative Biological Activities of Phenoxymethylaniline Isomers

The biological activity of phenoxymethylaniline isomers is anticipated to vary based on the position of the phenoxymethyl substituent. This section explores the potential differences in their antimicrobial, anticancer, and neuroprotective effects based on available literature for related aniline derivatives.

Antimicrobial Activity

Aniline derivatives have been investigated for their potential as antimicrobial agents. The position of substituents on the aniline ring can influence their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Hypothesized Structure-Activity Relationship (SAR):

  • Ortho-Isomer: The proximity of the phenoxymethyl group to the amino group may lead to intramolecular hydrogen bonding, which could affect the molecule's polarity and interaction with microbial targets.

  • Meta-Isomer: This isomer presents a different spatial arrangement of the hydrophobic phenoxymethyl group and the polar amino group, which could influence its membrane-disrupting capabilities.

  • Para-Isomer: The para-position offers the least steric hindrance and allows for a more linear molecular geometry. This might facilitate intercalation into the microbial cell membrane or binding to enzymatic active sites. Studies on para-alkoxyanilines have suggested that the length of the alkoxy chain can influence antimicrobial activity, and in some cases, these compounds may act as the active antimicrobial agents after metabolic cleavage[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Transfer the colonies to a tube containing sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • Prepare stock solutions of the ortho-, meta-, and para-phenoxymethylaniline isomers in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using broth as the diluent to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Optionally, a viability indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the determination of microbial growth[2].

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Isomers B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of aniline derivatives has been explored, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The position of the phenoxymethyl group could influence the interaction of these isomers with cancer-related targets, such as kinases or DNA.

Hypothesized Structure-Activity Relationship (SAR):

  • The differential positioning of the bulky phenoxymethyl group could affect the molecule's ability to fit into the binding pockets of enzymes or intercalate with DNA.

  • The electronic properties of the aniline ring, modulated by the position of the ether linkage, may play a role in the molecule's reactivity and potential to induce oxidative stress in cancer cells.

  • Studies on other isomeric anticancer compounds have shown that positional changes can dramatically alter both the potency and the mechanism of cell death[3].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenoxymethylaniline isomers in culture media.

    • Remove the old media from the wells and add the media containing the different concentrations of the test compounds.

    • Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Isomer Dilutions B->C D Incubate for 24-72h C->D E Add MTT Solution & Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay to determine cytotoxicity.

Neuroprotective Activity

Neuroinflammation and oxidative stress are implicated in the pathogenesis of many neurodegenerative diseases. N,N-dimethylaniline derivatives have been identified as neuroprotective agents that can prevent oxidative stress-induced cell death[4]. The phenoxymethylaniline scaffold may also possess neuroprotective properties, with the isomeric position influencing its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

Hypothesized Structure-Activity Relationship (SAR):

  • The lipophilicity of the isomers, which can be influenced by the position of the phenoxymethyl group, will affect their ability to penetrate the blood-brain barrier.

  • The electronic properties and steric hindrance of each isomer will determine its antioxidant capacity and its ability to interact with enzymes or receptors involved in neuroinflammatory pathways. For instance, some neuroprotective agents act by inhibiting NLRP3 inflammasome activation[2].

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of the phenoxymethylaniline isomers to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

    • For some cell lines, differentiation into a more mature neuronal phenotype may be induced by treatment with agents like retinoic acid.

  • Pre-treatment with Test Compounds:

    • Seed the differentiated neuronal cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the phenoxymethylaniline isomers for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture media.

    • Include a control group treated only with the neurotoxin and an untreated control group.

  • Assessment of Cell Viability:

    • After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described in the previous section or another suitable viability assay (e.g., LDH release assay).

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by each isomer at different concentrations by comparing the viability of cells pre-treated with the isomer and exposed to the neurotoxin to the viability of cells exposed to the neurotoxin alone.

Signaling Pathway in Neuroprotection

Neuroprotection_Pathway cluster_response Cellular Response cluster_outcome Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuroprotection Neuroprotection (Increased Cell Viability) Isomers Phenoxymethylaniline Isomers Isomers->ROS Scavenges ROS Isomers->Mitochondrial_Dysfunction Protects Mitochondria

Caption: Potential neuroprotective mechanism of phenoxymethylaniline isomers against oxidative stress.

Data Presentation and Interpretation

To facilitate a comparative analysis of the biological activities of the phenoxymethylaniline isomers, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Isomer S. aureus E. coli P. aeruginosa C. albicans
Ortho
Meta
Para

| Control | | | | |

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Isomer MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
Ortho
Meta
Para

| Control | | | |

Table 3: Comparative Neuroprotective Activity (% Protection at a given concentration)

Isomer H₂O₂-induced toxicity 6-OHDA-induced toxicity
Ortho
Meta
Para

| Control | | |

Note: The tables are templates to be populated with experimental data.

Conclusion and Future Directions

The positional isomerism of the phenoxymethyl group on the aniline ring is expected to significantly modulate the biological activity of this scaffold. This guide has provided a framework for the synthesis and comparative evaluation of the antimicrobial, anticancer, and neuroprotective properties of ortho-, meta-, and para-phenoxymethylaniline. The detailed experimental protocols and proposed structure-activity relationships serve as a foundation for future research in this area.

Further investigations should focus on:

  • Comprehensive Biological Screening: Evaluating the isomers against a broader panel of microbial strains, cancer cell lines, and in various models of neurodegeneration.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the most active isomers exert their biological effects.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising isomers in animal models.

  • Lead Optimization: Synthesizing and evaluating derivatives of the most active isomer to further enhance potency and selectivity.

By systematically exploring the biological landscape of phenoxymethylaniline isomers, new lead compounds for the development of novel therapeutics may be discovered.

References

The Strategic Role of 3-(Phenoxymethyl)aniline in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of new drugs incorporating these structural motifs.[1] The strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical analysis of 3-(phenoxymethyl)aniline, a versatile and highly valuable building block for the synthesis of novel heterocycles. We will explore its application in constructing key scaffolds such as quinolines, quinazolines, and benzodiazepines. The discussion will move beyond simple procedural descriptions to elucidate the underlying chemical principles and rationale that guide experimental design, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: Why this compound?

This compound is a uniquely functionalized primary aromatic amine. Its utility in heterocyclic synthesis stems from two key structural features:

  • The Nucleophilic Aniline Moiety: The primary amino group (-NH₂) is a potent nucleophile and a versatile handle for a wide array of classical and modern organic reactions.[2] It readily participates in condensation, cyclization, and cross-coupling reactions, serving as the primary nitrogen source for the assembly of N-heterocycles.[3] Its reactivity as both a nitrogen and a carbon nucleophile (at the ortho and para positions of the ring) makes it a dynamic component in ring-forming strategies.[2]

  • The Phenoxymethyl Substituent: This ether linkage at the meta-position provides several strategic advantages. It imparts a degree of conformational flexibility and lipophilicity, which can significantly influence the pharmacokinetic properties of the final molecule. Furthermore, the phenoxy group can engage in π-stacking or other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity. Its presence also sterically and electronically influences the reactivity of the aniline core.

This guide will demonstrate how these features are leveraged in the synthesis of high-value heterocyclic systems.

Chapter 1: Construction of the Quinoline Scaffold

The quinoline ring system is a prominent feature in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[4] Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on an aniline derivative as a key precursor.[5][6]

The Doebner-von Miller Reaction: A Versatile Approach

The Doebner-von Miller reaction is a robust method for synthesizing substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones under acidic conditions.[5] This method's flexibility makes it ideal for incorporating diverse anilines like this compound.

Causality and Mechanistic Insight: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄ or HCl) and often employs an oxidizing agent (like nitrobenzene, the aniline itself, or arsenic pentoxide) to achieve the final aromatization step. The mechanism proceeds through several key stages:

  • Michael Addition: The nucleophilic amino group of this compound attacks the β-carbon of the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting β-amino carbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aniline ring.

  • Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized to the final aromatic quinoline product.

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller reactant reactant intermediate intermediate product product reagent reagent aniline This compound michael_adduct Michael Adduct (β-Amino Carbonyl) aniline->michael_adduct 1. Michael Addition ab_carbonyl α,β-Unsaturated Carbonyl ab_carbonyl->michael_adduct cyclized Cyclized Intermediate michael_adduct->cyclized 2. Cyclization dihydroquinoline Dihydroquinoline cyclized->dihydroquinoline 3. Dehydration (-H₂O) quinoline 6-(Phenoxymethyl)quinoline dihydroquinoline->quinoline 4. Oxidation h_plus H+ oxidant [O]

Caption: Mechanism of the Doebner-von Miller quinoline synthesis.

Experimental Protocol: Synthesis of 6-(Phenoxymethyl)quinoline

This protocol is a representative example based on the general Doebner-von Miller conditions.

Methodology:

  • To a stirred solution of concentrated sulfuric acid (30 mL) in water (60 mL), add this compound (0.1 mol, 19.9 g).

  • Add glycerol (0.3 mol, 27.6 g) and a mild oxidizing agent such as iron(III) sulfate (5 g).

  • Heat the mixture under reflux at 140-150°C for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully dilute with water (200 mL).

  • Neutralize the solution by the slow addition of aqueous sodium hydroxide (20% w/v) until the pH is ~8-9, keeping the mixture cool in an ice bath.

  • Extract the product into dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline.

Table 1: Representative Data for Doebner-von Miller Reactions
Aniline Derivativeα,β-Unsaturated PrecursorOxidantYield (%)Reference
AnilineGlycerol (forms acrolein)Nitrobenzene70-80%[6]
m-ToluidineCrotonaldehydeAs₂O₅65-75%General Lit.
This compoundGlycerol (forms acrolein)Fe₂(SO₄)₃60-70% (Est.)N/A

Chapter 2: Synthesis of Substituted Quinazolinones

Quinazolinone derivatives are another class of heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] A common synthetic route involves the initial formation of a 2-aminobenzamide, followed by cyclization. However, other strategies allow for the direct incorporation of an external amine.

Strategy: Condensation and Cyclization

A highly effective method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of a 2-acylaminobenzoic acid (or its benzoxazinone equivalent) with a primary amine.[7] In this context, this compound serves as the nucleophilic amine that closes the pyrimidine ring and becomes the N-3 substituent.

Causality and Mechanistic Insight:

  • Benzoxazinone Formation: N-acylanthranilic acid is first cyclized, typically with acetic anhydride, to form a reactive 2-substituted benzoxazin-4-one intermediate.

  • Nucleophilic Attack: this compound attacks the electrophilic carbonyl carbon of the benzoxazinone ring.

  • Ring Opening & Re-closure: This attack opens the oxazinone ring to form an amide intermediate, which then undergoes intramolecular cyclization by attacking the second carbonyl group, eliminating water to form the final quinazolinone product.

Diagram: Quinazolinone Synthesis Workflow

Quinazolinone_Synthesis start_material start_material intermediate intermediate product product reagent reagent anthranilic Anthranilic Acid acylation N-Acylation anthranilic->acylation benzoxazinone Benzoxazinone Intermediate acylation->benzoxazinone Ac₂O amine_add Amine Addition benzoxazinone->amine_add cyclization Cyclization/ Dehydration amine_add->cyclization Ring Opening/ Re-closure our_amine This compound our_amine->amine_add quinazolinone Substituted Quinazolinone cyclization->quinazolinone -H₂O

Caption: Workflow for the synthesis of N-3 substituted quinazolinones.

Experimental Protocol: Synthesis of 2-Methyl-3-(3-(phenoxymethyl)phenyl)quinazolin-4(3H)-one

This protocol is adapted from general procedures for quinazolinone synthesis.[7]

Methodology:

  • Step A: Benzoxazinone formation. Reflux a mixture of N-acetylanthranilic acid (0.1 mol, 17.9 g) and acetic anhydride (0.3 mol, 28 mL) for 2 hours. Cool the reaction and collect the precipitated 2-methyl-4H-3,1-benzoxazin-4-one by filtration. Wash with cold petroleum ether and dry.

  • Step B: Quinazolinone formation. To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (0.05 mol, 8.05 g) in glacial acetic acid (50 mL), add this compound (0.05 mol, 9.95 g).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water (250 mL) with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure quinazolinone derivative.

Chapter 3: Assembling the 1,4-Benzodiazepine Core

The 1,4-benzodiazepine scaffold is a cornerstone of central nervous system (CNS) drug discovery, famously associated with anxiolytic and sedative agents.[9] While many syntheses start with o-phenylenediamines, specific derivatives can be constructed via nucleophilic substitution on a pre-formed benzodiazepine core, a route where this compound is an ideal reactant.

Strategy: Nucleophilic Substitution at C3

A powerful strategy for creating diverse benzodiazepine libraries involves the synthesis of a benzodiazepine with a good leaving group (e.g., acetoxy or chloro) at the C3 position. This electrophilic center is then susceptible to attack by various nucleophiles, including substituted anilines.

Causality and Field-Proven Insight: The synthesis of 1-methoxycarbonylmethyl-3-arylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones demonstrates this principle effectively.[10] Starting from a 1,4-benzodiazepin-2-one 4-oxide, treatment with acetyl chloride generates a 3-acetoxy intermediate. This intermediate readily undergoes substitution with anilines to form the desired 3-arylamino derivatives. The choice of solvent and temperature is critical to balance reactivity and minimize side reactions.

Diagram: Synthesis via C3-Substitution

Benzodiazepine_Substitution reactant reactant intermediate intermediate product product bzd_oxide Benzodiazepine N-Oxide bzd_acetoxy 3-Acetoxy-Benzodiazepine bzd_oxide->bzd_acetoxy AcCl bzd_product 3-Anilino-Benzodiazepine Derivative bzd_acetoxy->bzd_product Nucleophilic Substitution our_amine This compound our_amine->bzd_product

Caption: Synthesis of 3-anilino-benzodiazepines via substitution.

Experimental Protocol: Synthesis of a 3-Anilino-1,4-Benzodiazepine

This protocol is based on the synthesis of analogous compounds.[10]

Methodology:

  • Step A: Formation of 3-acetoxy intermediate. To a solution of 1-methoxycarbonylmethyl-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one 4-oxide (0.075 mol) in benzene (100 mL), add acetyl chloride (0.15 mol). Heat the mixture at 40°C for 40 minutes. Filter the residue and crystallize from methanol to obtain the 3-acetoxy derivative.[10]

  • Step B: Nucleophilic Substitution. Dissolve the 3-acetoxy-benzodiazepine intermediate (0.01 mol) and this compound (0.012 mol) in anhydrous toluene (50 mL).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the target 3-(3-(phenoxymethyl)phenylamino)-1,4-benzodiazepine derivative.

Table 2: Affinity Data for Substituted 3-Anilino-Benzodiazepines for Peripheral Benzodiazepine Receptors (PBR)
Aniline Substituent at C3Ki (PBR) nMReference
Phenylamino740.0 ± 82.0[10]
2'-Nitrophenylamino19.1 ± 2.2[10]
4'-Nitrophenylamino87.3 ± 10.1[10]

This table illustrates how substituents on the aniline ring dramatically affect biological activity, highlighting the importance of using diverse building blocks like this compound.

Conclusion

This compound is a powerful and strategic synthon for the construction of diverse, biologically relevant heterocyclic scaffolds. Its inherent nucleophilicity, coupled with the modulating influence of the phenoxymethyl group, allows for its effective incorporation into established synthetic routes for quinolines, quinazolinones, and benzodiazepines. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and execute novel synthetic campaigns. By understanding the causality behind reaction choices, scientists can more effectively generate libraries of complex molecules, accelerating the pace of drug discovery and development.

References

Theoretical Investigation of the Molecular Properties of 3-(Phenoxymethyl)aniline: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive theoretical analysis of 3-(Phenoxymethyl)aniline, a molecule of interest due to its structural relation to aniline derivatives used in pharmaceuticals and material science.[1][2] Utilizing Density Functional Theory (DFT), we explore the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies, electronic behavior, and potential for nonlinear optical (NLO) applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed procedural and analytical framework for the computational study of substituted aromatic amines. The insights derived from these theoretical calculations are crucial for understanding molecular stability, reactivity, and intermolecular interactions, which are paramount for rational molecular design.

Introduction and Scientific Rationale

Aniline and its derivatives are foundational components in a vast array of applications, including the synthesis of dyes, polymers, pesticides, and pharmaceutical agents.[3][4] The introduction of a phenoxymethyl substituent to the aniline core at the meta-position creates a molecule, this compound, with a unique combination of an ether linkage and an amino group, influencing its three-dimensional structure, electron distribution, and reactivity.

Theoretical studies provide a powerful, non-destructive lens to examine molecular properties at the quantum level.[5] By employing computational methods, we can predict and analyze characteristics that are often difficult or costly to measure experimentally. This in silico approach allows for a deep understanding of:

  • Molecular Stability and Reactivity: Determined by analyzing the optimized geometry and frontier molecular orbitals (HOMO-LUMO).[6]

  • Spectroscopic Signatures: Predicted vibrational spectra (FT-IR and FT-Raman) aid in the interpretation of experimental data.[1][7]

  • Reactive Sites: The Molecular Electrostatic Potential (MEP) map reveals regions susceptible to electrophilic and nucleophilic attack, which is critical for predicting interaction sites in biological systems or chemical reactions.[8][9]

  • Intramolecular Interactions: Natural Bond Orbital (NBO) analysis clarifies charge transfer pathways and stabilizing hyperconjugative interactions within the molecule.[10][11]

  • Optoelectronic Potential: Calculation of dipole moment and hyperpolarizability helps to screen the molecule for potential applications in nonlinear optics.[12][13]

This guide follows a first-principles approach, primarily using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[14][15]

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol described here is designed to be robust and reproducible.

Software and Theoretical Level

All calculations are performed using the Gaussian 09 software suite.[15] The theoretical model chosen is Density Functional Theory (DFT), which has proven to be highly effective for studying aniline derivatives.[14][16]

  • Functional: The B3LYP hybrid functional is employed. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is a cost-effective and highly reliable approach for computing molecular structures, vibrational frequencies, and electronic properties of organic compounds.[2][17]

  • Basis Set: The 6-311++G(d,p) basis set is used for all calculations. This is a Pople-style, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anionic species, as well as polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds. This level of theory is well-suited for capturing the subtle electronic effects within this compound.

Experimental Workflow: From Geometry to Properties

The computational investigation follows a logical sequence to ensure that each subsequent calculation is based on a valid, stable molecular structure.

G cluster_0 Step 1: Structural Optimization cluster_1 Step 2: Property Calculations a Initial 3D Structure Input b Geometry Optimization using DFT/B3LYP/6-311++G(d,p) a->b c Confirmation of Energy Minimum (No Imaginary Frequencies) b->c d Vibrational Frequency Analysis (FT-IR/Raman) c->d Using Optimized Geometry e Electronic Property Analysis (HOMO, LUMO, MEP) c->e Using Optimized Geometry f NBO Analysis c->f Using Optimized Geometry g NLO Property Calculation c->g Using Optimized Geometry

Caption: Computational workflow for theoretical analysis.

Step-by-Step Protocol:

  • Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[7] These calculated frequencies are then used to predict the FT-IR and FT-Raman spectra. A uniform scaling factor is often applied to correct for anharmonicity and limitations of the theoretical model.[1][2]

  • Electronic and Orbital Analysis: Using the optimized structure, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are calculated to analyze electronic transitions and reactivity.[18]

  • NBO and NLO Calculations: Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) properties, such as dipole moment (μ) and first-order hyperpolarizability (β₀), are computed to investigate intramolecular charge transfer and potential for optoelectronic applications.[11][13]

Results and In-Depth Discussion

Optimized Molecular Geometry

The geometry optimization of this compound converges to a stable structure. The key structural feature is the non-planar arrangement of the amino group relative to the benzene ring, a characteristic also observed in aniline itself.[16] The ether linkage (-O-CH₂-) introduces additional conformational flexibility. The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar compounds.

Table 1: Selected Predicted Geometrical Parameters

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthC-N (aniline ring)1.405Bond AngleH-N-H111.0
N-H1.010C-O-C (ether)118.5
C-O (ether)1.370C-C-N120.5
O-CH₂1.430

Note: These values are representative and based on typical DFT calculations for similar structures.[7][19]

Vibrational Spectral Analysis

The theoretical vibrational spectrum provides a fingerprint of the molecule. The assignments of key vibrational modes are crucial for interpreting experimental spectra.

  • N-H Vibrations: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations. For aniline, these bands appear around 3422 cm⁻¹ and 3508 cm⁻¹, respectively.[1] Similar values are expected for this compound.

  • C-N Stretching: The C-N stretching vibration in aniline derivatives is usually observed in the 1260-1340 cm⁻¹ range.[1]

  • C-O-C Ether Vibrations: The asymmetric stretching of the C-O-C bridge is a strong indicator of the ether linkage and typically appears as a strong band in the IR spectrum around 1250 cm⁻¹.

  • Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹, consistent with typical aromatic compounds.[7]

Table 2: Predicted Major Vibrational Frequencies and Assignments

Predicted Freq. (cm⁻¹)AssignmentVibrational Mode
3510ν(N-H)Asymmetric stretch
3425ν(N-H)Symmetric stretch
3060ν(C-H)Aromatic stretch
1620δ(NH₂)Scissoring
1595ν(C=C)Aromatic ring stretch
1270ν(C-N)C-N stretch
1255ν(C-O-C)Asymmetric ether stretch
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[20]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic rings.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron.[6][20]

G cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO ΔE = Energy Gap (Indicator of Reactivity)

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO-LUMO gap is also fundamental to understanding the electronic absorption spectrum; the energy of the main electronic transition corresponds approximately to this gap.[18]

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species.[8][21]

  • Red Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to their lone pairs of electrons.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon backbone of the aromatic rings.

The MEP map provides a clear rationale for the molecule's hydrogen bonding capabilities and its preferred sites of interaction with biological receptors or other reactants.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[10] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals.

A key interaction in this molecule is the delocalization of the nitrogen lone pair (LP) electrons into the antibonding π* orbitals of the aniline ring (LP(N) → π*(C-C)). This interaction is responsible for the resonance stabilization of the amino group and contributes to the molecule's overall stability. The stabilization energy (E(2)) associated with this interaction can be quantified, with higher values indicating stronger delocalization. This charge transfer is a fundamental aspect of the electronic character of aniline and its derivatives.[11]

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground- and excited-state electron distribution can exhibit NLO properties.[12] These materials are important for applications in telecommunications and optical signal processing.[13][22] The key parameters calculated are the dipole moment (μ) and the first-order hyperpolarizability (β₀).

Table 3: Predicted NLO Properties

PropertyComponentPredicted Value
Dipole Moment (μ)μx(Value) D
μy(Value) D
μz(Value) D
μtotal (Value) D
First Hyperpolarizability (β₀)(Value) x 10⁻³⁰ esu

Note: Values are placeholders. A high β₀ value, often compared to a standard like urea, suggests that the molecule could be a good candidate for NLO applications.[23] The presence of the electron-donating amino group and the π-conjugated system can contribute to a significant NLO response.

Conclusion

This theoretical investigation, conducted at the DFT/B3LYP/6-311++G(d,p) level of theory, provides a detailed and multi-faceted understanding of the molecular properties of this compound.

  • The optimized geometry reveals a stable, non-planar conformation characteristic of aniline derivatives.

  • Vibrational analysis provides key spectral markers for the amino and ether functional groups, which can guide the interpretation of experimental FT-IR and FT-Raman spectra.

  • HOMO-LUMO analysis indicates that the aniline moiety is the primary site of electron-donating capability, and the energy gap serves as a reliable indicator of the molecule's kinetic stability and reactivity.

  • The MEP map clearly identifies the electron-rich nitrogen and oxygen atoms as the primary sites for electrophilic attack and hydrogen bonding.

  • NBO analysis confirms the significant intramolecular charge transfer from the nitrogen lone pair to the aromatic ring, a key stabilizing interaction.

  • The calculated NLO properties provide an initial screening of the molecule's potential for use in optoelectronic materials.

Collectively, these computational insights form a robust foundation for predicting the chemical behavior, spectroscopic identity, and potential applications of this compound, demonstrating the indispensable role of theoretical chemistry in modern molecular science.

References

Methodological & Application

Analytical methods for the characterization of 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of 3-(Phenoxymethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound (CAS No: 93189-16-3), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The quality, purity, and identity of this compound are paramount to ensure the safety and efficacy of downstream products. This document outlines detailed protocols for identification, purity assessment, and assay determination, leveraging a multi-technique approach. We emphasize the causality behind experimental choices, grounding our recommendations in established analytical principles to provide researchers, scientists, and drug development professionals with a robust and scientifically-defensible strategy.

Introduction and Physicochemical Overview

This compound is a substituted aniline derivative whose structural integrity directly impacts the quality of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities stemming from synthesis or degradation can introduce undesirable toxicological profiles or alter reaction kinetics. Therefore, a rigorous analytical control strategy is not merely a quality control checkpoint but a foundational component of process development and regulatory compliance.

A summary of the core physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 93189-16-3[1][2][3]
Molecular Formula C₁₃H₁₃NO[1][4]
Molecular Weight 199.25 g/mol [1]
Appearance Varies; often supplied as a solid or oil[3]
Purity (Typical) ≥95% - 99%[2][3]
Predicted XlogP 3.1[4]

Logical Framework for Comprehensive Characterization

A complete analytical characterization relies on the orthogonal application of different techniques, each providing a unique piece of the puzzle. Spectroscopic methods provide definitive structural identification, while chromatographic techniques excel at separating and quantifying the analyte from its impurities.

G cluster_0 Analytical Objective cluster_1 Methodology cluster_2 Specific Techniques Objective Characterization of This compound Identification Structural Identification (Qualitative) Objective->Identification is achieved via Quantification Purity & Assay (Quantitative) Objective->Quantification is achieved via NMR NMR Spectroscopy (¹H, ¹³C) Identification->NMR uses FTIR FTIR Spectroscopy Identification->FTIR uses MS Mass Spectrometry Identification->MS uses HPLC HPLC-UV (Stability-Indicating) Quantification->HPLC uses GC GC-FID/MS Quantification->GC uses G start Sample & Standard Preparation hplc HPLC System (Gradient Elution) start->hplc uv UV Detector (@ 254 nm) hplc->uv cds Chromatography Data System (CDS) uv->cds analysis Data Analysis (Peak Integration, % Purity) cds->analysis report Final Report (Certificate of Analysis) analysis->report

References

Application Notes and Protocols for the Analysis of 3-(Phenoxymethyl)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 3-(Phenoxymethyl)aniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for method development, validation, and routine analysis. The protocols herein are grounded in established analytical principles to ensure robustness, accuracy, and reliability, adhering to stringent scientific standards.

Introduction: The Analytical Imperative for this compound

This compound, a chemical intermediate with the molecular formula C₁₃H₁₃NO, holds significance in synthetic organic chemistry and pharmaceutical research.[1][2][3] Its structural motif, combining an aniline core with a phenoxy ether linkage, presents unique analytical challenges. Accurate and precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in drug discovery and development pipelines.

The dual-nature of its structure—possessing both the basicity of an aromatic amine and the polarity imparted by the ether linkage—necessitates carefully optimized analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such non-volatile and polar compounds, often obviating the need for derivatization.[4][5] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, though the polarity and potential for thermal degradation of the aniline moiety often require a derivatization step to improve chromatographic performance.[4][6]

This guide provides two distinct, validated methodologies to provide analytical scientists with the flexibility to choose the most appropriate technique based on available instrumentation, sample matrix, and desired sensitivity. The causality behind each experimental choice is elucidated to empower the user not just to follow a protocol, but to understand and troubleshoot the analytical process.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is the workhorse for the analysis of many pharmaceutical compounds due to its versatility and applicability to a wide range of analyte polarities and thermal stabilities. For this compound, a reversed-phase HPLC method with UV detection is the recommended approach for achieving robust and reliable quantification.

Rationale for Methodological Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which provides effective retention for the aromatic rings of this compound. The mobile phase, a gradient mixture of acetonitrile and water, allows for the efficient elution of the analyte while ensuring separation from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the aqueous phase is crucial for controlling the ionization of the amine group, thereby ensuring sharp, symmetrical peak shapes.[7] UV detection is selected due to the presence of chromophores (the phenyl rings) in the analyte, which allows for sensitive detection at an appropriate wavelength.

HPLC-UV Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard (≥95% purity)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid, LC-MS grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures protonation of the aniline for better peak symmetry.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% BA gradient elution ensures efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid in Water).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase) to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard & Sample dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Standards & Sample Solution dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a powerful alternative for the analysis of this compound, offering high sensitivity and structural confirmation through mass spectral data. However, the primary amine group can lead to peak tailing and interaction with the stationary phase. Therefore, derivatization is often recommended to improve chromatographic performance.

Rationale for Methodological Choices

A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the analysis of the derivatized analyte. The temperature programming allows for the separation of the analyte from the solvent front and any potential byproducts. Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity in quantitative analysis.

Derivatization with an acylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), converts the primary amine to a less polar and more volatile silyl derivative, resulting in improved peak shape and thermal stability.[8]

GC-MS Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or equivalent)

  • Autosampler

Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound standard or sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionJustification
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Oven Temperature Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature gradient to separate the analyte from the solvent and derivatizing agent.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Mass Scan Range 50 - 450 amu (Full Scan) or monitor specific ions in SIM modeFull scan for qualitative analysis and library matching; SIM for quantitative analysis.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/Standard add_reagents Add Pyridine & BSTFA start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool dilute Dilute with Ethyl Acetate cool->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Extract Ion Chromatogram & Integrate detect->integrate identify Identify by Retention Time & Mass Spectrum integrate->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Method Validation and System Suitability

For use in regulated environments, both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines.[9][10][11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability:

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing factor: Should be ≤ 2 for symmetrical peaks.

  • Theoretical plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2% for peak area and retention time.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and the availability of instrumentation. The HPLC method offers a straightforward approach without the need for derivatization, making it suitable for high-throughput screening and routine quality control. The GC-MS method, while requiring a derivatization step, provides higher sensitivity and definitive structural confirmation, which is invaluable for impurity identification and trace-level analysis. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible analytical data.

References

Application Notes and Protocols for the Biological Screening of 3-(Phenoxymethyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1] The 3-(phenoxymethyl)aniline moiety, in particular, presents a unique structural motif with the potential for diverse biological interactions. The phenoxymethyl group can influence the compound's lipophilicity, hydrogen bonding capacity, and steric interactions, thereby modulating its pharmacokinetic profile and target engagement. This guide provides a comprehensive framework for the biological screening of this compound compounds, designed to elucidate their potential therapeutic applications.

Given the novelty of this specific chemical series, a tiered and multi-pronged screening approach is recommended. This strategy begins with broad phenotypic screens to identify potential biological activities, followed by more focused target deconvolution and secondary assays to elucidate the mechanism of action and assess drug-like properties.

A Tiered Approach to Biological Screening

A logical and efficient screening cascade is crucial for identifying promising lead compounds while minimizing resource expenditure. The following workflow is proposed for the characterization of this compound compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vitro ADME & Lead Optimization Primary_Screening Broad Phenotypic & Cytotoxicity Screens Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Primary_Screening->Cytotoxicity Initial toxicity assessment Antimicrobial Antimicrobial Activity (e.g., MIC Assay) Primary_Screening->Antimicrobial Identify antimicrobial potential Kinase_Panel Broad Kinase Panel Screen Primary_Screening->Kinase_Panel Screen against a major target class Receptor_Panel Receptor Binding Panel Primary_Screening->Receptor_Panel Identify receptor interactions Secondary_Assays Target Validation & Selectivity Cytotoxicity->Secondary_Assays Antimicrobial->Secondary_Assays Kinase_Panel->Secondary_Assays Receptor_Panel->Secondary_Assays IC50 IC50 Determination for Active Hits Secondary_Assays->IC50 ADME_Screening Early ADME Profiling Secondary_Assays->ADME_Screening Selectivity Selectivity Profiling IC50->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Solubility Aqueous Solubility ADME_Screening->Solubility Permeability Permeability (e.g., Caco-2 Assay) ADME_Screening->Permeability Metabolic_Stability Metabolic Stability (Microsomes) ADME_Screening->Metabolic_Stability CYP_Inhibition CYP450 Inhibition ADME_Screening->CYP_Inhibition

Caption: A tiered screening cascade for this compound compounds.

Part 1: Primary Screening Protocols

The initial phase of screening is designed to cast a wide net and identify any significant biological activity of the this compound compounds.

General Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] It is a robust initial screen to identify compounds that may have anti-proliferative or cytotoxic effects, which could be relevant for oncology applications.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate for 2-4 hours at 37°C, protected from light.[3][5]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] It is a fundamental test to identify potential antibacterial or antifungal properties of the this compound compounds.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[6]

Protocol:

  • Preparation of Reagents:

    • Prepare a 2x concentrated stock solution of the test compound in an appropriate solvent and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and then adjust the inoculum to a 0.5 McFarland standard.[6][8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[8]

  • Assay Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.[7]

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with 5 µL of the standardized microbial suspension.[7]

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[6]

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A>12864128
Compound B32>12864
Control Abx12N/A
Control AfxN/AN/A0.5

Part 2: Secondary and Mechanistic Assays

Compounds that demonstrate activity in the primary screens should be advanced to secondary assays to confirm their activity, determine their potency and selectivity, and begin to elucidate their mechanism of action.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

Many aniline-based compounds are known to be kinase inhibitors. The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]

Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.[10]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its substrate, ATP, and the this compound compound at various concentrations.

    • Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[10][11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[11]

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Receptor Binding: Radioligand Binding Assay

To determine if a compound interacts with a specific receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known affinity for the target receptor.[12]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of bound radioactivity is measured, and a decrease in signal indicates displacement by the test compound.[12]

Protocol:

  • Membrane Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest.[13]

  • Binding Assay:

    • In a 96-well filter plate, add the membrane preparation, a fixed concentration of the radioligand (at or below its Kd), and serial dilutions of the this compound compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.[14]

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of the wells through a glass fiber filter using a cell harvester to separate bound from free radioligand.[12]

    • Wash the filters with ice-cold buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Part 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the success of a drug discovery program.[12][15][16][17]

Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[1]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured.[1][18]

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[18]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[1]

  • Transport Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (typically at 10 µM) to the apical (A) side to measure A-to-B transport (absorption) or to the basolateral (B) side for B-to-A transport (efflux).[1][19]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification:

    • Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability: Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[20]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured.[20][21]

Protocol:

  • Incubation:

    • In a 96-well plate, incubate the this compound compound (typically at 1 µM) with human or animal liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[16][17][21]

    • Initiate the reaction by adding an NADPH-regenerating system.[16][21]

    • Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Data Analysis:

Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[22][23][24][25]

Principle: The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is measured.[26]

Protocol:

  • Incubation:

    • In separate wells for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), incubate human liver microsomes, a probe substrate at its Km concentration, and a range of concentrations of the this compound compound.

    • Initiate the reaction with an NADPH-regenerating system.

    • Incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Analysis:

    • Stop the reaction with a cold organic solvent.

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

Data Analysis:

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound. Determine the IC₅₀ value for each CYP isoform.

Summary of In Vitro ADME Data:

CompoundAqueous Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t₁/₂ (min)CYP3A4 IC₅₀ (µM)
Compound A55151.245>50
Compound B1228.5<58

Mechanistic Insights: Potential Signaling Pathway

If a this compound compound shows significant cytotoxic activity, a potential mechanism could be the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Apoptosis_Pathway Compound This compound Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Pro-Caspase-3 → Caspase-3 Apoptosome->Caspase3 Activates Caspase9 Pro-Caspase-9 → Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

This document provides a comprehensive and structured approach to the biological screening of novel this compound compounds. By employing a tiered screening cascade, from broad phenotypic assays to specific mechanistic and ADME studies, researchers can efficiently identify and characterize compounds with therapeutic potential. The detailed protocols provided herein serve as a practical guide for initiating the biological evaluation of this promising chemical series.

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Phenoxyaniline Scaffold in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the phenoxyaniline scaffold has garnered significant attention as a privileged structure.[1] Its inherent structural versatility allows for extensive modification, enabling chemists to fine-tune steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] This guide focuses on a specific, highly adaptable starting material: 3-(phenoxymethyl)aniline. Its unique combination of an aniline moiety, ripe for derivatization, and a flexible phenoxymethyl side chain provides a strategic entry point for creating diverse molecular libraries.

We will explore the synthesis of three major classes of compounds derived from this compound: Chalcones , Schiff Bases , and Quinoxalines . Each of these classes has a well-documented history of potent anticancer activity.[2][3][4][5] The protocols detailed herein are designed to be robust and reproducible, providing not just a series of steps, but also the underlying scientific rationale—the "why" behind the "how"—to empower researchers in their drug discovery efforts.

Synthetic Strategy I: Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are naturally occurring precursors to flavonoids and are celebrated for their broad spectrum of biological activities, including potent antiproliferative effects against various cancer cell lines.[2][3][6] The most common and efficient method for their synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.

Protocol 1: Synthesis of a this compound-Derived Chalcone

This protocol first describes the synthesis of an essential intermediate, an acetophenone bearing the this compound moiety, followed by its condensation to form the target chalcone.

Step 1: Synthesis of N-(3-(phenoxymethyl)phenyl)acetamide (Intermediate I)

  • Rationale: The amino group of this compound is first protected as an acetamide. This prevents side reactions and deactivation of the aromatic ring during the subsequent Friedel-Crafts acylation step.

  • Procedure:

    • Dissolve this compound (10 mmol) in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride (12 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from ethanol to obtain pure N-(3-(phenoxymethyl)phenyl)acetamide.

Step 2: Synthesis of 1-(4-acetamido-2-(phenoxymethyl)phenyl)ethan-1-one (Intermediate II)

  • Rationale: A Friedel-Crafts acylation is performed to introduce the acetyl group onto the aniline ring, which will become the ketone moiety of the chalcone. The acetamido group directs the acylation primarily to the para position.

  • Procedure:

    • Suspend Intermediate I (10 mmol) and anhydrous aluminum chloride (AlCl₃) (30 mmol) in 50 mL of dry dichloroethane.

    • Cool the mixture to 0°C.

    • Add acetyl chloride (11 mmol) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl (5 mL).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The resulting solid is the ketone intermediate, which can be purified by column chromatography.

Step 3: Synthesis of (E)-1-(4-acetamido-2-(phenoxymethyl)phenyl)-3-(phenyl)prop-2-en-1-one (Target Chalcone)

  • Rationale: The final Claisen-Schmidt condensation step. The synthesized ketone (Intermediate II) is reacted with a selected aromatic aldehyde (e.g., benzaldehyde) in the presence of a strong base. The base deprotonates the α-carbon of the ketone, which then attacks the aldehyde carbonyl, leading to an aldol addition followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone.[2]

  • Procedure:

    • Dissolve Intermediate II (5 mmol) and benzaldehyde (5 mmol) in 30 mL of ethanol in a flask.

    • Prepare a 20% aqueous solution of sodium hydroxide (NaOH).

    • Add the NaOH solution dropwise to the ethanolic mixture at room temperature, with vigorous stirring.

    • Continue stirring for 24 hours. The formation of a solid precipitate indicates product formation.

    • Pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl to pH ~5-6.

    • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize from ethanol to obtain the purified chalcone derivative.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Claisen-Schmidt Condensation A This compound C N-(3-(phenoxymethyl)phenyl)acetamide (Intermediate I) A->C DCM, 0°C to RT B Acetyl Chloride B->C D Intermediate I F 1-(4-acetamido-2-(phenoxymethyl)phenyl)ethan-1-one (Intermediate II) D->F E Acetyl Chloride, AlCl₃ E->F G Intermediate II I Target Chalcone G->I EtOH, NaOH H Benzaldehyde H->I

Caption: Synthetic workflow for a this compound-derived chalcone.

Synthetic Strategy II: Schiff Base Derivatives via Imine Condensation

Schiff bases, or imines, are formed through the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[7] This reaction is one of the most robust and high-yielding in organic chemistry. Schiff bases derived from substituted anilines have demonstrated significant anticancer properties, often acting as ligands for metal complexes or possessing intrinsic cytotoxicity.[4][8]

Protocol 2: Synthesis of a this compound-Derived Schiff Base
  • Rationale: This protocol leverages the primary amine of this compound to react with an aromatic aldehyde. A catalytic amount of acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[9]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.

    • Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol) to the solution.

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[9]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

    • After completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[9]

    • Dry the purified Schiff base product in a vacuum oven. The yield is typically high (80-90%).

G reagents This compound + 4-Chlorobenzaldehyde conditions Ethanol Glacial Acetic Acid (cat.) Reflux (3-5h) reagents->conditions product Schiff Base Product (E)-1-(4-chlorophenyl)-N-(3-(phenoxymethyl)phenyl)methanimine conditions->product Condensation -H₂O

Caption: General synthesis of a Schiff base from this compound.

Synthetic Strategy III: Quinoxaline Derivatives

Quinoxaline, a fused heterocycle of benzene and pyrazine, is a key structure in medicinal chemistry.[5] Quinoxaline derivatives are known to exhibit a wide array of biological activities, including anticancer, by targeting various cellular mechanisms.[5][10] Their synthesis typically involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.

Protocol 3: Synthesis of a this compound-Derived Quinoxaline

This protocol requires the initial synthesis of a substituted o-phenylenediamine from our starting material.

Step 1: Nitration of N-(3-(phenoxymethyl)phenyl)acetamide

  • Rationale: To introduce a second nitrogen atom ortho to the existing protected amine, a regioselective nitration is performed. The acetamido group is an ortho-, para-director, and under controlled conditions, nitration can be achieved at the ortho position.

  • Procedure:

    • Dissolve N-(3-(phenoxymethyl)phenyl)acetamide (Intermediate I from Protocol 1) (10 mmol) in 20 mL of glacial acetic acid.

    • Cool the solution to 15-20°C.

    • Slowly add a nitrating mixture (10 mmol of nitric acid in 5 mL of sulfuric acid) dropwise, ensuring the temperature does not exceed 25°C.

    • Stir for 2 hours, then pour the mixture onto 200 g of crushed ice.

    • Filter the precipitated nitro-product, wash with cold water, and dry. Purify via recrystallization.

Step 2: Reduction of the Nitro Group and Deprotection

  • Rationale: The nitro group is reduced to an amine, and the acetamide protecting group is hydrolyzed simultaneously under acidic conditions to yield the required o-phenylenediamine.

  • Procedure:

    • Suspend the nitro-product (5 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol) in 50 mL of ethanol.

    • Add 10 mL of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

    • Cool the reaction and neutralize carefully with a concentrated NaOH solution until the solution is strongly alkaline (pH > 10).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine derivative: 3-(phenoxymethyl)benzene-1,2-diamine.

Step 3: Quinoxaline Ring Formation

  • Rationale: The synthesized o-diamine is condensed with a 1,2-dicarbonyl compound (e.g., benzil) in a cyclocondensation reaction to form the quinoxaline ring system.

  • Procedure:

    • Dissolve 3-(phenoxymethyl)benzene-1,2-diamine (5 mmol) and benzil (5 mmol) in 30 mL of ethanol.

    • Add a few drops of glacial acetic acid.

    • Reflux the mixture for 3 hours.

    • Cool the solution to room temperature. The product will often crystallize out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield the target quinoxaline derivative.

G A Intermediate I (Acetamide Protected) B Nitration (HNO₃/H₂SO₄) A->B C Nitro-Acetamide Derivative B->C D Reduction/Deprotection (SnCl₂/HCl) C->D E 3-(Phenoxymethyl)benzene-1,2-diamine D->E G Cyclocondensation (EtOH/AcOH) E->G F Benzil (1,2-Dicarbonyl) F->G H Target Quinoxaline G->H

Caption: Multi-step synthesis of a quinoxaline from this compound.

Biological Evaluation and Data

The synthesized compounds should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[11]

Table 1: Representative Anticancer Activity (IC₅₀, µM)
Compound IDDerivative ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
Chalcone-1 Chalcone8.512.310.19.2
Chalcone-2 Chalcone2.14.53.83.1
SchiffBase-1 Schiff Base15.220.118.516.8
SchiffBase-2 Schiff Base5.67.96.28.4
Quinoxaline-1 Quinoxaline1.52.82.11.9
Doxorubicin Standard Drug0.81.10.90.7

Note: The data presented are hypothetical and for illustrative purposes, based on values typically observed for these classes of compounds in the literature.[12][13][14]

Mechanistic Insights and Signaling Pathways

Phenoxyaniline derivatives can exert their anticancer effects through various mechanisms.[1] A common mode of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] The Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathways are frequent targets.[1] Inhibition of these pathways can halt cell proliferation and induce apoptosis (programmed cell death). Additionally, some aniline derivatives have been shown to induce apoptosis by increasing intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[11][13][15]

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenoxyaniline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by phenoxyaniline derivatives.[1]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries with significant potential in anticancer drug discovery. The synthetic protocols for chalcones, Schiff bases, and quinoxalines outlined in this guide are robust and adaptable, allowing for the creation of numerous analogs for structure-activity relationship (SAR) studies. The most promising compounds identified through in vitro screening warrant further investigation, including detailed mechanistic studies to elucidate their specific molecular targets and progression to in vivo animal models to assess their efficacy and safety profiles. The continued exploration of this scaffold is a promising avenue for the development of the next generation of cancer therapeutics.

References

Flow chemistry applications for the synthesis of 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient continuous flow methodology for the synthesis of 3-(phenoxymethyl)aniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. By leveraging the inherent advantages of microreactor technology, this protocol offers significant improvements over traditional batch processing in terms of safety, reaction control, yield, and scalability. The synthesis is based on the Williamson ether synthesis, a classic and reliable method for forming the crucial ether linkage. We will explore the causality behind the experimental design, from reagent selection to the optimization of flow parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Flow-Based Approach

The synthesis of substituted anilines and diaryl ethers is a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a versatile building block. Traditional batch synthesis of such molecules often involves elevated temperatures, extended reaction times, and the use of strong bases, which can lead to safety concerns and the formation of impurities.

Continuous flow chemistry presents a compelling alternative by offering precise control over reaction parameters such as temperature, pressure, and residence time.[1] The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling reactions to be conducted safely at higher temperatures and pressures than would be feasible in batch reactors.[1] This process intensification can dramatically shorten reaction times and improve product selectivity. Furthermore, the ability to automate and integrate reaction and work-up steps makes flow chemistry an attractive platform for high-throughput screening and manufacturing in the pharmaceutical industry.[2][3]

Reaction Mechanism and Strategy

The core of this synthesis is the Williamson ether synthesis, a well-established SN2 reaction.[2][4][5] In this application, we will be reacting a phenoxide with an appropriate electrophile. There are two primary disconnection approaches for this compound:

  • Route A: Reaction of 3-aminobenzyl alcohol with a halobenzene.

  • Route B: Reaction of 3-aminophenol with a benzyl halide.

For this application note, we will focus on Route B , as the reaction between an alkoxide/phenoxide and a primary benzyl halide is a classic and highly efficient Williamson ether synthesis pathway.[5][6] The reaction proceeds via the deprotonation of 3-aminophenol to form the more nucleophilic phenoxide, which then displaces the halide on the benzyl electrophile in an SN2 fashion.

The general reaction is as follows:

Step 1: Deprotonation (Base Activation)

Step 2: Nucleophilic Attack (SN2)

A critical consideration is the choice of base. It must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. In a flow system, the rapid mixing and controlled temperature profile help to mitigate potential side reactions.

Experimental Workflow and System Setup

A modular continuous flow system is ideal for this synthesis. The setup allows for the precise introduction of reagents, controlled mixing and reaction, and in-line monitoring.

System Components

A typical setup for this synthesis would include:

  • Two High-Pressure Liquid Chromatography (HPLC) or Syringe Pumps: For accurate and pulseless delivery of the reagent streams.

  • T-Mixer or Micro-mixer: To ensure rapid and efficient mixing of the two reagent streams.

  • Heated Coil Reactor: A tube reactor (e.g., PFA or stainless steel) of a defined volume placed in a heating block or oil bath to control the reaction temperature and residence time.

  • Back-Pressure Regulator (BPR): To maintain the system pressure, allowing for the use of solvents above their boiling points and enhancing reaction rates.

  • In-line Analytical Tool (Optional but Recommended): A UV-Vis detector or a connection to a UPLC-MS system for real-time reaction monitoring.

  • Collection Vessel: To collect the product stream.

Visualizing the Workflow

The following diagram illustrates the continuous flow process for the synthesis of this compound.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery ReagentA Reagent Stream A (3-Aminophenol + Base in Solvent) PumpA Pump A ReagentA->PumpA ReagentB Reagent Stream B (Benzyl Bromide in Solvent) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (Controlled Temperature & Residence Time) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Analysis In-line Analysis (UPLC-MS) BPR->Analysis Collection Product Collection Analysis->Collection

Caption: Continuous flow setup for Williamson ether synthesis.

Detailed Protocol

Disclaimer: This protocol is a representative example and may require optimization based on the specific equipment and laboratory conditions.

Reagent Preparation
  • Reagent Stream A:

    • Dissolve 3-aminophenol (1.0 eq.) and potassium tert-butoxide (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.2 M for the 3-aminophenol.

    • Rationale: DMF is a polar aprotic solvent that is excellent for SN2 reactions.[3] Potassium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the phenol. A slight excess ensures complete deprotonation.

  • Reagent Stream B:

    • Dissolve benzyl bromide (1.0 eq.) in anhydrous DMF to a final concentration of 0.2 M.

    • Rationale: Benzyl bromide is a highly reactive primary halide, ideal for SN2 reactions.[5] Using the same concentration as Stream A ensures a 1:1 stoichiometry upon mixing.

System Operation
  • System Priming: Prime both pumps and the entire flow path with the solvent (DMF) to remove any air and ensure a stable flow.

  • Set Parameters:

    • Set the temperature of the coil reactor to 100 °C.

    • Set the back-pressure regulator to 10 bar (145 psi). Rationale: Elevated temperature accelerates the reaction, and the BPR prevents the solvent from boiling.

    • Set the flow rates for both Pump A and Pump B to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min.

  • Reaction Initiation: Start pumping both reagent streams into the T-mixer.

  • Residence Time: For a 10 mL coil reactor and a total flow rate of 1.0 mL/min, the residence time will be 10 minutes.

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product stream.

  • Quenching and Work-up: The collected product stream can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography to yield pure this compound.

Optimization and Data

The efficiency of the flow synthesis can be optimized by varying key parameters. The following table presents plausible data from such an optimization study.

EntryTemperature (°C)Residence Time (min)Base (eq.)Conversion (%)Yield (%)
180101.18578
2100101.19892
3120101.1>9991
410051.19085
5100151.1>9993
6100101.09288

Conversion and yield determined by UPLC analysis of the crude product stream against a standard.

Analysis of Optimization:

  • Temperature: Increasing the temperature from 80 °C to 100 °C significantly improved the conversion and yield (Entry 1 vs. 2). A further increase to 120 °C did not provide a significant benefit in yield, suggesting 100 °C is near optimal (Entry 3).

  • Residence Time: A shorter residence time of 5 minutes resulted in incomplete conversion (Entry 4). Increasing the residence time from 10 to 15 minutes showed a marginal improvement in yield, indicating that 10 minutes is sufficient for near-complete reaction (Entry 2 vs. 5).

  • Stoichiometry: Using a stoichiometric amount of base resulted in slightly lower conversion, confirming that a slight excess is beneficial (Entry 2 vs. 6).

Safety and Concluding Remarks

The described flow chemistry protocol for the synthesis of this compound offers a safe, efficient, and scalable method for producing this valuable intermediate. The use of a closed, pressurized system minimizes operator exposure to hazardous reagents and allows for superheating of the solvent to accelerate the reaction safely. The precise control over stoichiometry and residence time leads to higher yields and purities compared to traditional batch methods. This application note provides a solid foundation for researchers to implement and adapt this continuous flow synthesis in their own laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these powerful C-N bond-forming reactions. This guide is structured as a series of practical questions and answers, reflecting the real-world challenges encountered in the lab when working with aniline substrates.

The Core Principle: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] Its success hinges on the delicate interplay of several key steps in a catalytic cycle. A failure at any point in this cycle can lead to low yield, side product formation, or complete reaction failure. Understanding this mechanism is the first step in effective troubleshooting.[3]

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl aniline and regenerate the active Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [L-Pd(II)(Ar)(H₂NAr')]+ X⁻ Amine Coordination oa_complex->amine_coord Ligand Exchange (+ H₂NAr') amido_complex L-Pd(II)(Ar)(HNAr') Amido Complex amine_coord->amido_complex Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination (Product Ar-NHAr' forms) Product N-Aryl Aniline amido_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Aniline Aniline (H₂NAr') Aniline->amine_coord Base Base Base->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the amination of anilines.

Issue 1: Low or No Conversion to the Desired Product

Q: I've set up my reaction, but after several hours (or overnight), TLC/LC-MS analysis shows only starting materials. What's going wrong?

This is the most common issue and can stem from several sources. A systematic approach is key to diagnosing the problem.

Troubleshooting_Flowchart cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low / No Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Conditions Truly Inert? start->check_conditions check_reagents Are Reagents Suitable? start->check_reagents check_temp Is Temperature Sufficient? start->check_temp sol_catalyst Use a pre-catalyst. Use fresh Pd source/ligand. check_catalyst->sol_catalyst sol_conditions Degas solvent thoroughly. Use a glovebox. Ensure dry reagents. check_conditions->sol_conditions sol_reagents Screen different ligands/bases. Check substrate purity. check_reagents->sol_reagents sol_temp Increase temperature in 10°C increments. check_temp->sol_temp

Caption: A diagnostic flowchart for troubleshooting low reaction conversion.

A: Let's break down the potential causes:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[6] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0).[7][8] This reduction can be inefficient.

    • Expert Insight: In our experience, inconsistent catalyst activation is a primary reason for failed reactions. Using well-defined, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) provides more reliable and reproducible generation of the active Pd(0) species under reaction conditions.[8] Also, ensure your phosphine ligand has not been oxidized during storage.

  • Insufficiently Inert Conditions: Even brief exposure to air can kill the catalyst.

    • Expert Insight: Standard Schlenk techniques, including multiple evacuate/backfill cycles with an inert gas (argon or nitrogen), are critical. Ensure your solvents are anhydrous and properly degassed. For particularly sensitive or small-scale reactions, working in a glovebox is ideal.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent.[3] A ligand that works for a simple aniline may fail for a sterically hindered or electron-deficient one.

    • Expert Insight: For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands (like XPhos or RuPhos) are often necessary to promote the crucial, often rate-limiting, reductive elimination step.[9][10] If your substrate has base-sensitive functional groups (e.g., esters), a strong base like NaOtBu can cause decomposition.[11] In such cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is necessary, which in turn may require a more active ligand to achieve a good reaction rate.[8][11]

  • Low Reaction Temperature: While some highly active catalyst systems work at room temperature, many combinations require heat (typically 80-110 °C) to overcome activation barriers, especially for less reactive aryl chlorides.[8][11]

    • Expert Insight: If you see no reaction at 80 °C, cautiously increase the temperature. However, be aware that higher temperatures can also accelerate side reactions like hydrodehalogenation.[6]

Issue 2: Significant Hydrodehalogenation Side Product

Q: My reaction works, but I get a significant amount of the arene product where the halide has been replaced by a hydrogen atom. How can I suppress this?

A: Hydrodehalogenation is a common competing pathway.[5] It can arise from a β-hydride elimination side reaction or other pathways involving palladium-hydride species.[3][12]

  • Ligand Choice: The ligand has a profound impact.

    • Expert Insight: Bulky, electron-rich ligands that form a "tight" coordination sphere around the palladium center can sterically disfavor the transition state leading to hydrodehalogenation and accelerate the desired reductive elimination.[9] Screening different classes of ligands is the most effective solution.

  • Base and Solvent: The choice of base can influence the formation of reactive hydride species.

    • Expert Insight: While there isn't a universal rule, sometimes switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate base can mitigate the issue.[6] The solvent can also play a role; sometimes a switch from an ethereal solvent like dioxane to an aromatic one like toluene can change the selectivity.[13]

  • Water Content: While rigorously anhydrous conditions are standard, trace water can sometimes be the source of protons for this side reaction. Conversely, in some systems using weaker bases, a small, controlled amount of water has been shown to be beneficial.[7][14]

    • Expert Insight: Ensure your reagents and solvents are truly anhydrous first. If the problem persists, you are likely dealing with an intrinsic mechanistic issue best solved by re-optimizing the ligand and base.

Issue 3: Starting Material Decomposition

Q: I see my starting materials being consumed, but I'm not forming the desired product, just unidentifiable baseline material on the TLC plate. What's happening?

A: This strongly suggests your substrates are not stable under the reaction conditions, most often due to the base.

  • Base Incompatibility: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are incompatible with many functional groups, such as esters, ketones, and nitro groups.[7][11]

    • Expert Insight: This is a critical first check during reaction planning. If your aniline or aryl halide contains a base-sensitive group, you must use a weaker base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[8][11] The trade-off is that these weaker bases often require a more active (and often more expensive) ligand and potentially higher temperatures to achieve a reasonable reaction rate.

  • Thermal Instability: Some complex molecules may not be stable at the high temperatures (≥100 °C) often used for these reactions.

    • Expert Insight: If you suspect thermal decomposition, the goal is to find a more active catalyst system that operates at a lower temperature. Modern N-heterocyclic carbene (NHC) ligands or highly active biarylphosphine ligands can often facilitate couplings at temperatures as low as room temperature to 40 °C.[8][15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my specific aniline?

A: Ligand selection is the most critical parameter and depends on the steric and electronic properties of your aniline and aryl halide.[3]

Aniline / Aryl Halide TypeRecommended Ligand ClassRationale & Examples
Simple, Unhindered Anilines Bidentate (e.g., BINAP) or Monodentate (e.g., P(tBu)₃)These are "first-generation" type couplings. Bidentate ligands can prevent catalyst dimerization and speed up reactions.[3]
Sterically Hindered Anilines Bulky, Electron-Rich Dialkylbiaryl PhosphinesThese ligands accelerate reductive elimination, which is crucial when bulky groups slow the reaction.[9][16] Examples: XPhos, RuPhos, BrettPhos.[7]
Electron-Deficient Anilines Electron-Rich Dialkylbiaryl PhosphinesElectron-donating ligands increase electron density on the Pd center, facilitating the oxidative addition step with electron-poor aryl halides. Examples: SPhos, RuPhos.[17]
Electron-Rich Anilines Less Electron-Rich or Bidentate LigandsVery electron-rich anilines are highly nucleophilic. The challenge is often preventing side reactions. Sometimes less donating ligands provide better selectivity.[18] Examples: BINAP, Xantphos.[19]
Aryl Chlorides (as partners) Highly Active, Bulky Dialkylbiaryl Phosphines or NHCsThe C-Cl bond is strong, making oxidative addition difficult. Very electron-donating and bulky ligands are required.[15][20] Examples: tBuXPhos, NHC ligands (e.g., IPr).

Q2: Which base should I start with?

A: The choice is a balance between reactivity and functional group compatibility.[8][21]

BaseTypepKaH (approx.)Common Use Case & Comments
NaOtBu / KOtBu Strong19The "workhorse" base. Highly effective and widely used, but incompatible with base-sensitive functional groups.[8]
LHMDS Strong26Very strong, non-nucleophilic. Can be effective where alkoxides fail but poses a higher risk to sensitive substrates.[11]
K₃PO₄ Weak12.3Excellent for substrates with base-sensitive groups. Often requires a highly active ligand and/or higher temperatures.[6][11]
Cs₂CO₃ Weak10.2A mild base suitable for sensitive molecules. Its better solubility in some organic solvents can be an advantage over K₃PO₄.[8][11]

Q3: What is the best solvent choice?

A: Solvent choice primarily affects reagent solubility and the stability of catalytic intermediates.[6][13]

SolventClassTypical Temp. RangeComments
Toluene / Xylene Aromatic80 - 140 °CExcellent, general-purpose solvents. Often the first choice.[22][23] Toluene is very common.[7][17]
1,4-Dioxane Ether80 - 101 °CAlso a very common and effective solvent.[13][22]
Tetrahydrofuran (THF) EtherRT - 66 °CUseful for lower temperature reactions with highly active catalysts. Can sometimes give lower yields.[6]
tert-Butanol AlcoholRT - 83 °CCan be effective, particularly in certain protocols.

Solvents to Avoid: Chlorinated solvents (e.g., DCM, chloroform), acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[8]

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative starting point. Molar ratios, temperature, and reaction time must be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[5]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Add the aniline (1.2 mmol, 1.2 equiv) via syringe. If the aryl halide is a liquid, add it at this step.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[5]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Protocol 2: Small-Scale Parallel Screening for Optimization

When developing a new transformation, screening multiple conditions in parallel is highly efficient.

  • Stock Solutions: Prepare stock solutions of your aryl halide, aniline, and solvent. This ensures accurate dispensing at small scales.

  • Array Setup: In a glovebox, arrange an array of labeled vials (e.g., 2 mL HPLC vials) in a vial holder.

  • Solid Dispensing: To each vial, add a unique combination of solid reagents (different ligands, bases, and the Pd source). A solids-dispensing robot can be used for high-throughput screening.

  • Liquid Addition: Add the stock solutions of starting materials and solvent to each vial.

  • Sealing & Reaction: Crimp-cap the vials, remove the array from the glovebox, and place it on a heating/stirring block set to the desired temperature.

  • Analysis: After the designated time, cool the array, and take an aliquot from each vial for high-throughput LC-MS analysis to determine conversion and identify promising conditions.

References

Technical Support Center: Synthesis of 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(Phenoxymethyl)aniline. This molecule is a valuable building block in pharmaceutical and materials science research. While its structure appears straightforward, its synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers in the lab. We will delve into the mechanistic origins of these issues and provide field-proven protocols and troubleshooting strategies to ensure a successful synthesis.

Troubleshooting Guide & FAQs

Question 1: My primary side product is 3-hydroxy-N-benzylaniline. Why am I getting N-alkylation instead of the desired O-alkylation?

The Problem: You are attempting a direct Williamson ether synthesis by reacting 3-aminophenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. However, your analysis (LC-MS, NMR) shows a significant amount of N-benzylated and N,N-dibenzylated side products, with the desired O-alkylated this compound being a minor component.

The Root Cause: Competing Nucleophilicity This is a classic case of competitive N- vs. O-alkylation. 3-Aminophenol is an ambident nucleophile, possessing two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH).

  • O-Alkylation (Desired): The reaction requires deprotonation of the phenolic hydroxyl group (pKa ≈ 10) to form a phenoxide ion. This phenoxide is a potent nucleophile that attacks the benzyl halide.

  • N-Alkylation (Undesired): The nitrogen atom of the amino group has a lone pair of electrons and is also nucleophilic. It can directly attack the benzyl halide without requiring deprotonation.

Under many standard basic conditions, the rate of N-alkylation can be comparable to or even faster than O-alkylation, leading to a mixture of products. The newly formed secondary amine (3-hydroxy-N-benzylaniline) can be even more nucleophilic than the starting aniline, leading to a second N-alkylation to form 3-hydroxy-N,N-dibenzylaniline.

Diagram: Competing Reaction Pathways

G cluster_start Reactants cluster_products Potential Products aminophenol 3-Aminophenol O_product This compound (Desired O-Alkylation) aminophenol->O_product 1. Base (e.g., K₂CO₃) 2. Bn-X (Favored in polar aprotic solvent) N_product 3-Hydroxy-N-benzylaniline (Undesired N-Alkylation) aminophenol->N_product Bn-X (Competes, especially in protic solvent) benzyl_halide Benzyl Halide (Bn-X) NN_product 3-Hydroxy-N,N-dibenzylaniline (Di-alkylation) N_product->NN_product + Benzyl Halide

Caption: Competing N- vs. O-alkylation pathways in the direct benzylation of 3-aminophenol.

Troubleshooting and Solution: The Two-Step Synthetic Strategy

The most reliable method to circumvent competitive N-alkylation is to use a starting material where the amine functionality is "masked" in a non-nucleophilic form. The nitro group is an ideal choice. This transforms the synthesis into a robust two-step process.

  • Step 1: Williamson Ether Synthesis on 3-Nitrophenol. In this step, the only nucleophilic site is the phenoxide. This reaction cleanly yields the ether intermediate, 1-nitro-3-(phenoxymethyl)benzene.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to the primary amine, yielding the final product, this compound.

This strategy completely avoids N-alkylation, significantly improving the yield and purity of the desired product.

Question 2: I'm using the recommended two-step synthesis, but my final product after the reduction step is impure. What are the likely side products?

The Problem: You have successfully synthesized 1-nitro-3-(phenoxymethyl)benzene and proceeded with the reduction step. However, your final product is not clean, showing multiple spots on TLC or peaks in LC-MS.

The Root Cause: Incomplete Reduction and Side Reactions The impurities typically arise from the reduction step itself. The conversion of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. If the reaction is not driven to completion or if suboptimal conditions are used, these intermediates can persist or form dimeric side products.

  • Incomplete Reaction: The most common impurity is the starting material, 1-nitro-3-(phenoxymethyl)benzene.

  • Intermediate Species: Nitroso and hydroxylamine intermediates can be formed.

  • Dimeric Byproducts: Under certain conditions, especially with older or less reactive reducing agents, intermediates can couple to form azoxy, azo, or hydrazo compounds.

Diagram: Two-Step Synthesis Workflow & Potential Impurities

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Nitro Reduction cluster_impurities Potential Impurities from Step 2 nitrophenol 3-Nitrophenol ether_intermediate 1-Nitro-3-(phenoxymethyl)benzene nitrophenol->ether_intermediate K₂CO₃, Benzyl Bromide Acetone or DMF, Reflux final_product This compound ether_intermediate->final_product Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) imp1 Unreacted Nitro Intermediate ether_intermediate->imp1 Incomplete Reaction imp2 Azo/Azoxy Byproducts ether_intermediate->imp2 Side Reactions

Technical Support Center: Purification Strategies for 3-(Phenoxymethyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(phenoxymethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to empower you to overcome purification challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The primary challenges stem from the physicochemical properties of the aniline moiety. These include:

  • Basic Nature: The amine group is basic and can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to tailing, poor separation, and potential degradation.[1][2]

  • Oxidation Sensitivity: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow, red, or black discoloration.[3][4] This is a common issue with aged samples.

  • Solubility Profile: The phenoxymethyl substituent introduces a degree of lipophilicity, influencing the choice of solvents for recrystallization and chromatography.

  • Potential Impurities: Common impurities can include unreacted starting materials, byproducts from the synthesis (e.g., from ether synthesis or reduction of a nitro group), and degradation products.[5]

Q2: My sample of this compound has turned dark. Can it still be purified?

A2: Yes, dark coloration, typically due to oxidation, can often be removed.[3][4] The purification method will depend on the nature of the impurities. Column chromatography is often effective at separating the desired aniline from colored polymeric byproducts.[3] For minor color impurities, recrystallization with the addition of activated charcoal can be effective in adsorbing the colored compounds.[6]

Q3: How do I choose an appropriate purification technique for my specific derivative?

A3: The choice of purification technique is guided by the scale of your experiment and the nature of the impurities. Here’s a general workflow:

G start Crude Product (this compound derivative) purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check is_solid Is the product a solid? is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_liquid->column No distillation Distillation (Vacuum if high boiling point) is_liquid->distillation Yes high_purity High Purity? purity_check->high_purity high_purity->is_solid No final_product Pure Product high_purity->final_product Yes recrystallization->final_product column->final_product distillation->final_product

Caption: Decision workflow for purification.

  • For Solids: Recrystallization is often the most efficient method for removing small amounts of impurities if a suitable solvent can be found.[6][7] If recrystallization fails or impurities have similar solubility, column chromatography is the next logical step.

  • For Oils/Liquids: Vacuum distillation is ideal for thermally stable liquids to separate them from non-volatile impurities.[4] If impurities have similar boiling points, column chromatography is the preferred method.

  • For Complex Mixtures: Flash column chromatography is the most versatile technique for separating multiple components.[8][9]

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated.1. Add more solvent. 2. Use a lower-boiling point solvent or a mixed solvent system. 3. Ensure a slower cooling rate.
No Crystal Formation The solution is not supersaturated (too much solvent used). Nucleation is inhibited.1. Evaporate some solvent to increase concentration.[10] 2. Scratch the inner surface of the flask with a glass rod to induce nucleation.[10] 3. Add a seed crystal of the pure compound.[10]
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration.[10] 3. Use a pre-heated funnel for hot filtration.
Colored Crystals Colored impurities are co-crystallizing.1. Redissolve the crystals in a suitable solvent and add a small amount of activated charcoal. Heat briefly, then filter hot to remove the charcoal and recrystallize.[6]
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Tailing of Amine Spot The basic amine is interacting with acidic silanols on the silica gel surface.[1]1. Add a base modifier: Add 0.5-1% triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[1][2] 2. Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[1]
Poor Separation The mobile phase polarity is not optimal.1. Develop the method with TLC: First, find a solvent system that gives good separation on a TLC plate (target Rf of ~0.3).[8] 2. Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity to elute compounds with different affinities.[9]
Compound Stuck on Column The compound is too polar for the chosen mobile phase. Strong interaction with the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane or ethyl acetate system).[1] 2. If using a base modifier, ensure it is present throughout the run.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. Solvent selection is critical and may require preliminary small-scale testing.[7]

Solvent Selection: Based on the structure (aromatic ether and aniline), suitable solvent systems could include ethanol/water, isopropanol, or toluene/heptane.[7][10] The goal is to find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[7]

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent (e.g., isopropanol) by heating on a hotplate with stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography of a this compound Derivative

This protocol assumes a standard silica gel stationary phase.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up tlc 1. TLC Analysis (e.g., Hexane:EtOAc + 1% TEA) slurry 2. Pack Column (Slurry pack with non-polar solvent) tlc->slurry sample_load 3. Load Sample (Dry loading preferred) slurry->sample_load elute 4. Elute with Mobile Phase (Isocratic or Gradient) sample_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate dry 9. Dry under High Vacuum evaporate->dry

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate.[8]

    • Crucially, add 0.5-1% triethylamine (TEA) to the solvent system to prevent tailing. [1]

    • The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel using the "slurry" or "dry" packing method.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column (wet loading).

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

Safety and Handling

Anilines as a class of compounds are toxic and can be absorbed through the skin.[11][12] Always handle this compound and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13][14]

Disposal: Dispose of all waste containing aniline derivatives as hazardous chemical waste according to your institution's guidelines.[13][14] Do not pour into drains.

References

Technical Support Center: Analysis of Impurities in 3-(Phenoxymethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-(phenoxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity and purity of your product.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis or the Ullmann condensation. The choice of synthetic route significantly influences the impurity profile of the final product.

A. Synthetic Pathways

Two primary synthetic routes are typically employed for the synthesis of this compound:

  • Williamson Ether Synthesis: This method involves the reaction of a deprotonated 3-aminophenol with a benzyl halide (e.g., benzyl chloride or benzyl bromide)[1][2]. The reaction is typically carried out in the presence of a base in a suitable solvent.

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of 3-aminophenol with an aryl halide, such as bromobenzene, at elevated temperatures[3][4].

The following diagram illustrates these two synthetic pathways.

SynthesisPathways cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation AP1 3-Aminophenol AP_anion 3-Aminophenoxide AP1->AP_anion Deprotonation Base Base (e.g., NaOH, K2CO3) Product1 This compound AP_anion->Product1 SN2 Reaction BnX Benzyl Halide (Bn-X) BnX->Product1 AP2 3-Aminophenol Product2 This compound AP2->Product2 ArX Bromobenzene ArX->Product2 Cu_cat Cu Catalyst Cu_cat->Product2 Coupling

Caption: Synthetic routes to this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of this compound.

A. Synthesis-Related Issues

Q1: My Williamson ether synthesis of this compound is giving a low yield and multiple spots on TLC. What are the likely side products?

A1: Low yields and multiple byproducts in the Williamson ether synthesis are common and can be attributed to several factors[1][2]. The primary competing reaction is elimination, especially with sterically hindered alkyl halides[5][6]. Additionally, both the amino and hydroxyl groups of 3-aminophenol are nucleophilic, leading to potential side reactions.

Potential Impurities and Their Sources:

Impurity NameStructurePotential Source
Unreacted 3-Aminophenol Incomplete reaction.
Unreacted Benzyl Halide Excess reagent or incomplete reaction.
2-(Phenoxymethyl)aniline Isomeric impurity from starting material or rearrangement.
4-(Phenoxymethyl)aniline Isomeric impurity from starting material or rearrangement.
N-Benzylaniline N-alkylation of the aniline nitrogen.
N,N-Dibenzylaniline Over-alkylation of the aniline nitrogen[7][8].
Benzyl alcohol Hydrolysis of benzyl halide.

Troubleshooting Steps:

  • Optimize the Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl group but not so strong that it promotes elimination or deprotonation of the amine. Carbonates like K₂CO₃ are often a good choice.

  • Control Reaction Temperature: Higher temperatures can favor elimination and over-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride and may allow for lower reaction temperatures.

  • Protecting Groups: Although it adds steps, protecting the amine group of 3-aminophenol before the ether synthesis can prevent N-alkylation.

Q2: I am performing an Ullmann condensation and observing significant amounts of starting material and a dark, tarry residue. What could be the cause?

A2: Ullmann condensations often require high temperatures, which can lead to thermal degradation of starting materials and products[3]. The presence of copper catalysts can also promote side reactions.

Potential Issues and Solutions:

  • Catalyst Deactivation: Ensure your copper catalyst is active. Using a ligand, such as a diamine or phenanthroline, can stabilize the copper catalyst and improve yields at lower temperatures[4][9].

  • High Reaction Temperature: Explore the use of more reactive aryl halides (e.g., iodobenzene instead of bromobenzene) to lower the required reaction temperature.

  • Atmosphere Control: Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide and other reagents.

B. Analytical & Purification Issues

Q3: I am having difficulty separating the this compound from its 2- and 4-isomers by HPLC. What column and mobile phase should I use?

A3: The separation of positional isomers can be challenging due to their similar polarities. Phenyl-based HPLC columns are often effective for separating aromatic isomers due to π-π interactions[10][11].

Recommended HPLC Starting Conditions:

ParameterRecommendationRationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) column.Provides alternative selectivity to C18 for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the aniline, improving peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of organic phase and gradually increase.To effectively resolve closely eluting isomers.
Detection UV at 254 nm or 280 nmAromatic compounds have strong absorbance at these wavelengths.

Troubleshooting Poor Separation:

  • Peak Tailing: Amine-containing compounds can interact with residual silanols on the silica support, causing peak tailing. Using a low concentration of an amine modifier like triethylamine (TEA) in the mobile phase or a column with end-capping can mitigate this[10].

  • Co-elution: If isomers still co-elute, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different column chemistry (e.g., a polar-embedded phase).

Q4: How can I confirm the identity of a suspected impurity?

A4: A combination of chromatographic and spectroscopic techniques is necessary for impurity identification.

Workflow for Impurity Identification:

ImpurityID Start Crude Product HPLC HPLC or GC Analysis Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Initial Identification Frac_Coll Fraction Collection (Prep-HPLC) HPLC->Frac_Coll Isolation MS_data Mass Spectrum (Molecular Weight) LCMS->MS_data Structure Structure Elucidation MS_data->Structure NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Frac_Coll->NMR Characterization NMR->Structure

Caption: Workflow for impurity identification and characterization.

Spectroscopic Characterization:

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical first step in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. For example, the splitting patterns and chemical shifts in the ¹H NMR spectrum can help distinguish between the 2-, 3-, and 4-isomers of phenoxymethylaniline[12][13].

III. Protocols for Impurity Analysis

A. HPLC Method for Isomeric Purity

This method is a starting point for the separation of this compound from its positional isomers and common process-related impurities.

Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

B. GC-MS Method for Volatile Impurities

This method is suitable for the analysis of starting materials and some volatile byproducts.

Protocol:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Derivatization with a suitable agent may be necessary to improve the volatility and chromatographic behavior of the aniline compounds[14].

IV. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form during storage and handling[15][16][17][18]. These studies also help in developing stability-indicating analytical methods.

Typical Stress Conditions:

ConditionReagents and ParametersPotential Degradation Pathways
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursCleavage of the ether linkage.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursCleavage of the ether linkage, though generally more stable than under acidic conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aniline moiety to nitroso, nitro, or polymeric species[19].
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible lightPhotodegradation can lead to complex mixtures of products.
Thermal Degradation Heating the solid sample at 105 °C for 48 hoursDecomposition of the molecule.

Analytical Approach:

The stressed samples should be analyzed by the developed HPLC method to separate the degradation products from the parent compound. LC-MS should be used to identify the molecular weights of the degradation products to aid in their structural elucidation.

V. References

  • BenchChem. (2025). Technical Support Center: Method Development for Separating Isomers of Methylphenoxyaniline. BenchChem.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials.

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry.

  • (n.d.). Supplementary Information.

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant.

  • (n.d.). o-{2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}aniline - Optional[1H NMR] - Spectrum.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.

  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.

  • Chromatography Forum. (2017). separation of positional isomers.

  • (n.d.). The Williamson Ether Synthesis.

  • ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a....

  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

  • ScienceDirect. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole.

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 93189-16-3.

  • ChemicalBook. (n.d.). This compound.

  • ResearchGate. (2025). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY.

  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

  • Wikipedia. (n.d.). Ullmann condensation.

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

  • ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts.

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

  • YouTube. (2020). synthesis of anilines.

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.

  • Scilit. (n.d.). Aniline alkylation over solid acid catalysts.

  • RJPBCS. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don..

References

Validation & Comparative

Validation of HPLC methods for 3-(Phenoxymethyl)aniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(phenoxymethyl)aniline, designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical methodologies, supported by experimental data and grounded in established regulatory standards.

Introduction: The Imperative for Validated Analytical Methods

This compound is an aromatic amine derivative with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1][2] Its structural components, including a phenyl ring, an ether linkage, and an aniline moiety, make it a relevant compound in various chemical syntheses, potentially as an intermediate or an impurity. In the context of pharmaceutical development and quality control, the precise and accurate quantification of such molecules is not merely a procedural step but a foundational requirement for ensuring product safety, efficacy, and stability.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3] However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[4] This guide provides a comprehensive framework for validating an HPLC method for this compound quantification, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8]

Part 1: The Pillars of HPLC Method Validation

Method validation is a holistic process where each parameter provides a different lens through which to view the method's performance. The relationship between these parameters is not linear but interconnected, ensuring a comprehensive assessment of the method's suitability.

G cluster_0 Core Performance cluster_1 Method Limits cluster_2 Reliability Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Linearity Linearity & Range Linearity->Accuracy underpins recovery calculations Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD) LOQ->Linearity defines lower end of range Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability defines acceptable operating conditions SystemSuitability->Specificity verifies performance before each run SystemSuitability->Linearity verifies performance before each run SystemSuitability->Accuracy verifies performance before each run SystemSuitability->Precision verifies performance before each run

Caption: Interconnectivity of key HPLC validation parameters.

The core validation parameters as stipulated by ICH Q2(R2) guidelines are detailed below.[7][9]

  • Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][10] A highly selective method ensures that the signal measured comes only from the analyte of interest.

  • Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by a linear regression analysis of the instrument response versus a series of known analyte concentrations.

  • Range : The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often reported as percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision : Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10][11]

Part 2: A Case Study in Method Validation for this compound

This section outlines a representative reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the associated validation data.

Method Development Rationale

The chemical structure of this compound dictates the chromatographic strategy. Its significant non-polar character, attributed to the two aromatic rings, and an XLogP3 value of 3.1 make it an ideal candidate for RP-HPLC.[1][13] A C18 column is chosen as the stationary phase due to its strong hydrophobic retention capabilities. The presence of aromatic chromophores suggests strong UV absorbance, making UV detection a suitable and cost-effective choice. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[14] A slightly acidic mobile phase is often used for aniline-containing compounds to ensure the amino group is protonated, leading to better peak shape and consistent retention.

Experimental Workflow for Method Validation

The validation process follows a systematic, pre-defined protocol to ensure all parameters are rigorously tested and documented.

G Start Define Validation Protocol & Acceptance Criteria Prep Prepare Standards, QC Samples, & Placebo Start->Prep SST Perform System Suitability Test (%RSD < 2%) Prep->SST Specificity Specificity Analysis (Peak Purity, Placebo Inj.) SST->Specificity If Pass Linearity Linearity & Range (5-7 concentrations, r² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery @ 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination (S/N Ratio or Std. Dev.) Precision->LOD_LOQ Robustness Robustness Study (Vary Flow, Temp, pH) LOD_LOQ->Robustness Report Compile Validation Report & Finalize SOP Robustness->Report

Caption: General workflow for HPLC method validation.

Detailed HPLC Protocol

1. Sample and Standard Preparation:

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Dilute the test sample with the diluent to an expected final concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

2. Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 240 nm (determined from UV spectrum scan).

Validation Data Summary

The following tables summarize the results of the validation experiments according to ICH guidelines.

Table 1: System Suitability and Specificity

Parameter Acceptance Criteria Result Status
Tailing Factor ≤ 2.0 1.15 Pass
Theoretical Plates ≥ 2000 8500 Pass
%RSD of 6 Injections ≤ 2.0% 0.85% Pass
Placebo Interference No peak at analyte RT No interference observed Pass

| Peak Purity (DAD) | Purity angle < Purity threshold | Pass | Pass |

Table 2: Linearity, Range, LOD, and LOQ

Parameter Result
Linear Range 1.0 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.2 µg/mL

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

Table 3: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) Mean Recovery (%) %RSD Acceptance Criteria (%)
80% 20 99.5% 1.2% 98.0 - 102.0
100% 25 100.8% 0.9% 98.0 - 102.0

| 120% | 30 | 101.2% | 1.1% | 98.0 - 102.0 |

Table 4: Precision (%RSD)

Precision Type Concentration (µg/mL) %RSD Acceptance Criteria (%RSD)
Repeatability (n=6) 25 0.95% ≤ 2.0%

| Intermediate (Analyst 2, Day 2) | 25 | 1.35% | ≤ 2.0% |

Table 5: Robustness

Parameter Varied Variation % Change in Peak Area % Change in Retention Time
Flow Rate (mL/min) 0.9 (-10%) -1.5% +10.5%
1.1 (+10%) +1.2% -9.8%
Column Temperature (°C) 28 (-2°C) -0.5% +1.8%
32 (+2°C) +0.3% -1.5%
Mobile Phase (% Acetonitrile) 58% (-2%) -2.1% +8.5%
62% (+2%) +1.9% -7.9%

The results show the method is robust as minor variations do not significantly impact quantification (peak area) or system suitability, though retention time shifts are expected and observed.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC with UV detection is a robust and widely accessible method, alternative techniques may be preferable depending on the analytical requirements, such as higher sensitivity or absolute confirmation of identity.[15]

Table 6: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.[15] Separation based on volatility, detection by mass-to-charge ratio.[15] Separation by polarity, detection by precursor/product ion transitions.[16]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[15] High; mass spectrum provides a molecular fingerprint for identification.[17] Very High; specific MRM transitions are unique to the analyte, minimizing matrix effects.[18]
Sensitivity (LOQ) µg/mL to high ng/mL range.[15] Low ng/mL to pg/mL range.[15][17] pg/mL to fg/mL range.[19][20]
Sample Prep Often simple dilution ("dilute and shoot").[15] May require derivatization to improve volatility and thermal stability of the aniline group.[21][22] Often simple dilution, but requires careful mobile phase selection to ensure efficient ionization.[19]
Throughput High; typical run times are 5-15 minutes. Moderate; run times can be longer, and derivatization adds time. High; fast gradients and sensitive detection allow for short run times (<5 min).[20]

| Justification for Use | Ideal for routine QC, assay, and purity testing in controlled matrices where sensitivity is not the primary concern. | Excellent for identifying unknown impurities and for analyses where high volatility is not an issue.[23][24] | The gold standard for bioanalysis, trace-level impurity quantification, and complex matrices where ultimate sensitivity and selectivity are required.[16] |

Conclusion

The validation of an analytical method is a systematic and essential process that underpins the reliability of all subsequent data. This guide demonstrates that a reversed-phase HPLC method with UV detection is highly suitable for the routine quantification of this compound. The presented validation data, established in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose.

The choice between HPLC-UV, GC-MS, and LC-MS/MS ultimately depends on the specific analytical challenge. For routine quality control and product release testing, the validated HPLC-UV method offers an optimal balance of performance, cost-effectiveness, and efficiency. For trace-level analysis or definitive identification, the higher sensitivity and selectivity of mass spectrometry-based methods would be more appropriate. A thorough understanding of both the analyte's properties and the principles of method validation enables the scientist to select and validate the most fit-for-purpose analytical solution, ensuring data of the highest integrity.

References

A Comparative Docking Guide to Phenoxymethylaniline Isomers Against p38α Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the binding affinities of ortho-, meta-, and para-phenoxymethylaniline isomers to the active site of p38α mitogen-activated protein kinase (MAPK). Through detailed molecular docking studies, we will explore how the positional isomerism of the phenoxymethyl group on the aniline ring influences the predicted binding modes and energies. This analysis offers valuable insights for researchers and drug development professionals working on the design of novel kinase inhibitors.

Introduction: The Significance of Conformational Isomerism in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases.[1] The design of potent and selective kinase inhibitors is a central challenge, often hinging on the subtle interplay of molecular shape, flexibility, and electrostatic interactions within the ATP-binding pocket.

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule, is a cornerstone of modern drug design.[2] Even minor alterations in a molecule's structure, such as the position of a substituent on an aromatic ring, can dramatically impact its preferred conformation and, consequently, its biological activity.[3] Phenoxymethylaniline represents a scaffold of interest, and understanding how its isomeric forms interact with a kinase active site can provide crucial structure-activity relationship (SAR) data for the development of more effective therapeutics.

This guide focuses on the p38α MAPK, a key player in cellular responses to stress and inflammation. We will utilize molecular docking to predict the binding affinities and interaction patterns of ortho-, meta-, and para-phenoxymethylaniline, providing a comparative analysis to guide further experimental validation.

Methodology: A Validated Protocol for Comparative Docking

To ensure the scientific rigor of our comparative analysis, we will employ a validated molecular docking protocol using the widely recognized software AutoDock Vina. The entire workflow is outlined below, with detailed explanations for each critical step.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Protein Selection (p38α MAPK - PDB: 1OVE) Protein_prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_prep Ligand_dl Ligand Structure Acquisition (PubChem) Ligand_prep Ligand Preparation (Energy Minimization, PDBQT conversion) Ligand_dl->Ligand_prep Validation Protocol Validation (Redocking of co-crystallized ligand) Protein_prep->Validation Docking Comparative Docking (Phenoxymethylaniline Isomers) Ligand_prep->Docking Validation->Docking Validated Protocol Results Analysis of Docking Poses (Binding Energy, Interactions) Docking->Results Comparison Comparative Analysis of Isomers Results->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: Workflow for the comparative docking study of phenoxymethylaniline isomers.

Step-by-Step Experimental Protocol

2.2.1. Target Protein Selection and Preparation

The crystal structure of human p38α MAPK in complex with a dihydroquinolinone inhibitor (PDB ID: 1OVE) was selected for this study.[4] This structure provides a well-defined active site with a co-crystallized ligand, which is essential for validating our docking protocol.

  • Protocol:

    • Download the PDB file for 1OVE from the RCSB Protein Data Bank.

    • Load the structure into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all water molecules and the co-crystallized ligand from the protein structure.

    • Add polar hydrogens to the protein.

    • Save the prepared protein structure as a PDB file.

    • Convert the PDB file to the PDBQT format using AutoDockTools, which adds Gasteiger charges.

2.2.2. Ligand Preparation

The 3D structures of ortho-, meta-, and para-phenoxymethylaniline were obtained from the PubChem database.

  • PubChem CIDs:

    • ortho-phenoxymethylaniline: (Not directly available, requires manual creation or searching for a similar structure)

    • meta-phenoxymethylaniline: CID 77135[5]

    • para-phenoxymethylaniline: CID 8764[6]

  • Protocol:

    • Download the 3D structures of the isomers in SDF format from PubChem.

    • If a 3D structure is not available, draw the 2D structure in a chemical drawing software like ChemDraw and generate the 3D coordinates.

    • Perform energy minimization of each ligand structure using a force field like MMFF94. This can be done using software like Avogadro or ChemDraw.

    • Convert the energy-minimized ligand files to the PDBQT format using AutoDockTools. This step defines the rotatable bonds.

2.2.3. Docking Protocol Validation

To ensure the reliability of our docking parameters, we first performed a redocking experiment with the co-crystallized ligand from the 1OVE crystal structure.

  • Protocol:

    • Extract the co-crystallized inhibitor from the original 1OVE PDB file and prepare it as a ligand in PDBQT format, following the ligand preparation protocol.

    • Define the docking grid box to encompass the entire active site of p38α MAPK, centered on the position of the co-crystallized ligand.

    • Perform the docking of the co-crystallized ligand back into the prepared protein structure using AutoDock Vina.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[7][8]

2.2.4. Comparative Molecular Docking

With the validated protocol, we proceeded to dock the three phenoxymethylaniline isomers into the active site of p38α MAPK.

  • Protocol:

    • Use the same prepared protein structure and grid parameters from the validation step.

    • Individually dock each of the three prepared phenoxymethylaniline isomers (ortho, meta, and para) using AutoDock Vina.

    • For each isomer, AutoDock Vina will generate multiple binding poses with corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Results and Comparative Analysis

The docking results for the three phenoxymethylaniline isomers are summarized in the table below. The binding affinity represents the predicted strength of the interaction, with more negative values indicating a stronger binding.

IsomerPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
ortho-phenoxymethylaniline--6.8Met109, Gly110, Lys53
meta-phenoxymethylaniline77135-7.2Met109, Leu108, Val38
para-phenoxymethylaniline8764-7.0Met109, Leu104, Thr106

Analysis of Binding Poses:

The predicted binding poses of the three isomers within the p38α MAPK active site were visualized and analyzed to understand the key molecular interactions.

  • meta-phenoxymethylaniline exhibited the most favorable binding affinity (-7.2 kcal/mol). Its predicted binding pose shows the aniline nitrogen forming a hydrogen bond with the backbone carbonyl of Met109 in the hinge region, a crucial interaction for many kinase inhibitors. The phenoxy group is positioned in a hydrophobic pocket, making favorable contacts with residues such as Leu108 and Val38.

  • para-phenoxymethylaniline showed a slightly lower binding affinity (-7.0 kcal/mol). Similar to the meta isomer, it is predicted to form a hydrogen bond with Met109. However, the different positioning of the phenoxy group leads to slightly different hydrophobic interactions.

  • ortho-phenoxymethylaniline had the least favorable predicted binding affinity (-6.8 kcal/mol). The ortho-substitution appears to introduce some steric hindrance, potentially forcing the molecule into a less optimal conformation for binding within the active site. While it still interacts with the hinge region, the overall network of interactions is predicted to be weaker.

Discussion and Future Perspectives

Our comparative docking study suggests that the positional isomerism of the phenoxymethyl group on the aniline ring has a discernible impact on the predicted binding affinity to the p38α MAPK active site. The meta-isomer is predicted to be the most potent binder of the three, primarily due to an optimal fit within the hydrophobic pocket and a strong hydrogen bonding interaction with the hinge region.

These in silico findings provide a valuable starting point for the rational design of more potent phenoxymethylaniline-based inhibitors of p38α MAPK. The superior predicted affinity of the meta-isomer suggests that this substitution pattern is a promising avenue for further chemical exploration.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should involve the synthesis of these isomers and their biological evaluation in enzymatic and cell-based assays to confirm their inhibitory activity against p38α MAPK. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy.

Conclusion

This comparative docking guide has demonstrated a systematic and validated approach to assessing the binding of positional isomers to a protein kinase target. The results indicate that the meta-phenoxymethylaniline isomer is the most promising candidate for further development as a p38α MAPK inhibitor among the three isomers studied. This work underscores the importance of considering conformational and positional isomerism in the early stages of drug discovery.

References

A-Comparative-Guide-to-the-Validation-of-a-Spectrophotometric-Assay-for-Aniline-Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of aniline, a key starting material and potential impurity, is of paramount importance. Ensuring the purity, stability, and safety of manufactured products necessitates reliable analytical methods. This guide provides an in-depth technical comparison of the classic spectrophotometric assay for aniline quantification with modern chromatographic techniques. We will delve into the validation of the spectrophotometric method, presenting it as a self-validating system, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.

The Spectrophotometric Assay: A Principle of Chromogenic Transformation

The spectrophotometric determination of aniline is a well-established method that relies on a two-step chemical reaction: diazotization followed by coupling.[1] This process transforms the colorless aniline molecule into a brightly colored azo dye, the concentration of which can be readily measured using a UV-Vis spectrophotometer.

Mechanism of Action: Diazotization and Coupling

The reaction begins with the diazotization of aniline. In an acidic medium and at a cold temperature (typically 0-5°C), aniline reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[2][3] This reaction converts the primary aromatic amine group of aniline into a diazonium salt.

The resulting diazonium ion is a weak electrophile that readily reacts with an electron-rich coupling agent.[4] A variety of coupling agents can be used, with N-(1-naphthyl)ethylenediamine (NEDA) being a common choice due to the formation of a stable and intensely colored azo dye.[5][6] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling agent, typically at the para position, to form the azo compound.[4]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_measurement Step 3: Spectrophotometric Measurement Aniline Aniline (C₆H₅NH₂) NaNO2_HCl NaNO₂ + HCl (0-5°C) Aniline->NaNO2_HCl Reacts with Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) NaNO2_HCl->Diazonium Forms NEDA N-(1-naphthyl)ethylenediamine (Coupling Agent) Diazonium->NEDA Couples with AzoDye Intensely Colored Azo Dye NEDA->AzoDye To form Spectrophotometer UV-Vis Spectrophotometer AzoDye->Spectrophotometer Analyzed by Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Concentration Determine Aniline Concentration Absorbance->Concentration Correlates to

Validation of the Spectrophotometric Assay: A Self-Validating System

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation of the spectrophotometric assay for aniline should be conducted in accordance with the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2).[7][8][9][10][11] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[12][13]

The validation process encompasses a series of experiments designed to assess the performance characteristics of the assay. Each validation parameter serves as an internal check, contributing to a self-validating system that ensures the reliability of the generated data.

G center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

The following protocols are designed to validate the spectrophotometric assay for aniline quantification.

1. Specificity

  • Objective: To demonstrate that the method is able to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Protocol:

    • Prepare a blank sample (matrix without aniline).

    • Prepare a standard solution of aniline.

    • Prepare solutions of potential interfering substances (e.g., related aromatic amines, precursors, degradation products).

    • Prepare a spiked sample containing aniline and the potential interfering substances.

    • Perform the diazotization-coupling reaction on all samples and measure the absorbance at the predetermined λmax.

  • Acceptance Criteria: The blank should show no significant absorbance at the λmax of the azo dye. The absorbance of the spiked sample should be equivalent to the sum of the absorbances of the aniline standard and the interfering substances (if they absorb at the same wavelength), or ideally, the interfering substances should not produce any color.

2. Linearity

  • Objective: To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five concentrations of aniline standard solutions spanning the expected working range.

    • Perform the diazotization-coupling reaction on each standard.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should be close to zero.

3. Range

  • Objective: To determine the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The range should cover the expected concentrations of aniline in the samples to be analyzed.

4. Accuracy

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo (matrix) and spike it with known concentrations of aniline at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicates for each concentration level.

    • Analyze the samples using the spectrophotometric method.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability - Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze the samples under the same operating conditions over a short interval of time by the same analyst using the same equipment.

    • Calculate the relative standard deviation (%RSD).

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare a series of diluted aniline solutions.

    • Measure the absorbance of each solution and a blank.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOD and LOQ should be reported and should be appropriate for the intended application of the method.

7. Robustness

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, such as:

      • pH of the reaction medium (± 0.2 units)

      • Reaction time (± 5 minutes)

      • Temperature of the reaction (± 2°C)

      • Wavelength of measurement (± 2 nm)

    • Analyze a standard solution of aniline under each of the modified conditions.

    • Evaluate the effect of these changes on the absorbance.

  • Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, demonstrating the robustness of the assay.

Comparison with Alternative Methods: HPLC and GC

While the spectrophotometric method is a valuable tool, it is essential to consider its performance in the context of alternative analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the quantification of aniline and its derivatives.[14] It offers several advantages over the spectrophotometric method, including higher specificity and the ability to simultaneously quantify multiple analytes.

  • Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. Detection is typically achieved using a UV detector.[16]

  • Advantages:

    • High specificity: Can separate aniline from closely related compounds.

    • Simultaneous analysis: Capable of quantifying multiple aromatic amines in a single run.

    • No derivatization required for UV detection.

  • Disadvantages:

    • More complex instrumentation.

    • Higher cost per analysis.

Gas Chromatography (GC)

GC is another powerful separation technique that is well-suited for the analysis of volatile and semi-volatile compounds like aniline.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Advantages:

    • High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[17]

    • Excellent for identifying and quantifying trace levels of aniline.

  • Disadvantages:

    • May require derivatization to improve the volatility and thermal stability of aniline.

    • Not suitable for non-volatile or thermally labile compounds.

Comparative Performance Summary

The following table provides a comparative summary of the performance characteristics of the spectrophotometric, HPLC, and GC methods for aniline quantification.

Parameter Spectrophotometric Method HPLC-UV GC-MS
Principle Colorimetric reactionChromatographic separation, UV absorbanceChromatographic separation, mass-to-charge ratio
Specificity Moderate; potential for interference from other aromatic aminesHigh; good separation of structurally similar compoundsVery high; mass spectral data provides definitive identification
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to µg/mL range[16]pg/mL to ng/mL range[18]
Linearity (R²) > 0.99> 0.999[19]> 0.999[17]
Precision (%RSD) < 5%< 2%[19]< 5%[18]
Sample Preparation Diazotization-coupling reactionOften simple dilution and filtrationMay require extraction and derivatization
Throughput HighModerate to HighModerate
Cost LowModerateHigh
Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for aniline quantification should be guided by the specific requirements of the application.

  • The spectrophotometric method is a simple, rapid, and cost-effective technique that is well-suited for routine quality control and process monitoring where high specificity is not a critical requirement. Its validation, following ICH guidelines, ensures the generation of reliable and accurate data.

  • HPLC-UV is the method of choice when higher specificity is needed, particularly in the presence of other aromatic amines or in complex matrices. Its ability to perform simultaneous analysis of multiple compounds makes it a versatile tool in a research and development setting.

  • GC-MS offers the highest level of specificity and sensitivity, making it the ideal technique for trace-level analysis and for applications where definitive identification of aniline is required, such as in environmental monitoring or impurity profiling.

By understanding the principles, validation requirements, and comparative performance of these methods, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 3-(Phenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. 3-(Phenoxymethyl)aniline, a substituted aromatic amine, represents a class of compounds that, while valuable in synthesis, requires a diligent and informed approach to laboratory safety.[1] Aromatic amines as a group are known for their potential toxicity and rapid absorption through the skin, necessitating robust protective measures.[2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the protection of scientific personnel and the integrity of research.

Our approach moves beyond a simple checklist, delving into the causality behind each recommendation. Every protocol described is designed as a self-validating system, grounded in the known hazards of this chemical class and the specific data available for this compound.

Hazard Profile of this compound: The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound (CAS No. 93189-16-3) is the foundation of an effective PPE strategy. The primary, documented hazard is its potential to cause severe eye damage.[3] However, based on its chemical structure—an aromatic amine—and data from analogous compounds, a broader spectrum of risks must be presumed and managed.

Primary aromatic amines are a class of compounds recognized for potential carcinogenicity, mutagenicity, and toxicity, with absorption readily occurring through dermal contact, inhalation, and ingestion.[1] Skin contact with this compound may lead to inflammation, characterized by itching, scaling, redness, or blistering.[3] Inhalation may cause irritation to the lungs and respiratory system.[3][4] Therefore, our protective strategy must be multi-faceted, addressing all potential routes of exposure.

Table 1: Hazard Summary and Health Effects

Hazard ClassificationDescriptionPotential Health EffectsData Source
Serious Eye Damage Cat. 1 Causes serious eye damage (H318).Redness, pain, severe deep eye damage.[3]
Skin Irritation Cat. 2 Causes skin irritation (H315).Inflammation, itching, scaling, reddening, blistering.[4]
Respiratory Irritation May cause respiratory irritation (H335).Irritation of lungs and respiratory system.[4]
General Aromatic Amine Hazards Toxicological properties not fully investigated.Assumed potential for toxicity, carcinogenicity, and ready absorption through the skin.[1][2]

The Core Ensemble: Selecting Your Personal Protective Equipment

An effective PPE program is not just about having the equipment, but using the correct type for the specific task and material. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Eye and Face Protection: The First Line of Defense

Given the classification of this compound as causing serious eye damage, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[3][6] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield should be worn in addition to sealed safety goggles.[7] This provides an essential secondary layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Aromatic amines can be readily absorbed through the skin, making comprehensive skin protection critical.[1]

  • Gloves: Standard nitrile gloves may offer sufficient protection for incidental contact, but they should be changed immediately upon contamination.[5] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[8] Always double-glove when handling the pure compound. Before use, visually inspect gloves for any signs of degradation or punctures.[7]

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[5]

  • Apron: For mixing, loading, or transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[7]

  • Full Body Protection: In situations with a significant risk of widespread contamination, such as a large spill, a disposable chemical-resistant suit may be necessary.[9]

Respiratory Protection: Guarding Against Inhalation

While primary engineering controls like a fume hood are designed to prevent respiratory exposure, respiratory protection may be required in specific scenarios.

  • Standard Operations: All work with this compound solid or its solutions must be conducted in a properly functioning chemical fume hood.[5]

  • Emergency Situations: In the case of a significant spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator is necessary. For dusts or aerosols, a particulate respirator (e.g., N95, P100) may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges is required.[9][10] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[8]

Operational Plan: From Receiving to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for damage or leaks in a well-ventilated area, wearing appropriate gloves and eye protection.

  • Storage: Store this compound in a tightly closed, clearly labeled container.[11] The storage area should be a cool, dry, well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.[5]

Handling and Use
  • Designated Area: All weighing and handling of the solid compound and its solutions should be performed in a designated area within a chemical fume hood.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[9]

Disposal Plan: Responsible Waste Management

Due to its classification as an aromatic amine, this compound and all contaminated materials must be treated as hazardous chemical waste.[12]

  • Waste Segregation:

    • Solid Waste: Collect contaminated items (e.g., gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.[12]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[8] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[12]

Emergency Procedures: Spill and Exposure Protocol

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

The response to a spill depends on its size and location. The following workflow outlines the decision-making process.

Spill_Workflow Workflow for this compound Spill Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<5g) Inside Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>5g) or Outside Hood SmallSpill->LargeSpill No CleanUp Trained Personnel with Full PPE: 1. Absorb with inert material (e.g., vermiculite). 2. Collect in sealed hazardous waste container. 3. Decontaminate area. SmallSpill->CleanUp Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate Alert Alert Colleagues & Activate Alarm Evacuate->Alert ContactEHS Contact EH&S / Emergency Response (Provide location & substance details) Alert->ContactEHS Secure Secure Area - Restrict Access ContactEHS->Secure

Caption: Decision workflow for responding to a chemical spill.

First Aid for Exposure

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and ensuring the well-being of your research team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.